molecular formula C16H16N2O3 B12522046 [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid CAS No. 743422-98-2

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No.: B12522046
CAS No.: 743422-98-2
M. Wt: 284.31 g/mol
InChI Key: HAMWFIBMTLLFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is a chemical compound for research use only. It is not intended for diagnostic or therapeutic procedures. Similar compounds in this category are offered with detailed safety information, including hazard statements such as H302 (harmful if swallowed), H319 (causes serious eye irritation), and H410 (toxic to aquatic life) . Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate precautionary measures . The structural motif of anilino-oxoacetic acid is common in synthetic chemistry, appearing in compounds like 2-((2,6-Diethylphenyl)amino)-2-oxoacetic acid and Ethyl (3-methylphenyl)amino acetate . Compounds of this class are typically shipped under cold-chain conditions to ensure stability . For lot-specific data, including purity and analytical results, please refer to the provided Certificate of Analysis. All sales are final.

Properties

CAS No.

743422-98-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(N-(2-anilino-2-oxoethyl)anilino)acetic acid

InChI

InChI=1S/C16H16N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,20,21)

InChI Key

HAMWFIBMTLLFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Comprehensive Guide to the Synthesis of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid , chemically identified as


-phenyl-

-(phenylcarbamoylmethyl)glycine
or the monoanilide of

-phenyliminodiacetic acid
.

This guide is structured for research scientists and process chemists, focusing on scalable, high-fidelity synthesis routes.

Executive Summary & Structural Analysis

Target Molecule: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid IUPAC Name:


-(2-Anilino-2-oxoethyl)-N-phenylglycine
Chemical Formula: 

Molecular Weight: 284.31 g/mol Core Scaffold:

-Aryl-iminodiacetic acid monoamide

This compound represents a desymmetrized derivative of


-phenyliminodiacetic acid. It contains a tertiary amine center connected to three distinct groups: a phenyl ring, a free carboxylic acid arm (carboxymethyl), and an amide-terminated arm (phenylcarbamoylmethyl). Its synthesis requires strategies that differentiate between the two potential acetic acid arms of the parent iminodiacetic acid or convergent assembly from 

-phenylglycine.
Applications
  • Ligand Design: As a tridentate ligand (N, O, O donors) for transition metals.

  • Pharmaceutical Intermediate: Precursor for diketopiperazine derivatives and peptidomimetics.

  • Dye Chemistry: Structural analog to arylglycine dye intermediates.

Synthetic Pathways[1]

We present two primary high-fidelity routes. Route A (The Anhydride Pathway) is preferred for high regioselectivity and purity. Route B (The Direct Alkylation Pathway) is a convergent method suitable for combinatorial derivative generation.

Route A: The Anhydride Ring-Opening (High Specificity)

This route utilizes the cyclic anhydride of


-phenyliminodiacetic acid (

-phenylmorpholine-

-dione). The anhydride serves as an activated electrophile that undergoes ring-opening upon nucleophilic attack by aniline, ensuring exactly one amide bond is formed while liberating the free acid.

Mechanism:

  • Cyclization:

    
    -Phenyliminodiacetic acid is dehydrated to form the morpholine-2,6-dione ring.
    
  • Nucleophilic Acyl Substitution: Aniline attacks one carbonyl of the anhydride.

  • Ring Opening: The tetrahedral intermediate collapses to yield the mono-amide/mono-acid product.

Route B: Direct N-Alkylation (Convergent)

This route involves the alkylation of


-phenylglycine with 

-chloroacetanilide. It is modular, allowing different chloroacetamides to be coupled to the glycine core.

Mechanism:

  • Deprotonation: Base removes the acidic proton from the secondary amine of

    
    -phenylglycine.
    
  • 
     Displacement:  The nitrogen nucleophile attacks the 
    
    
    
    -carbon of 2-chloro-
    
    
    -phenylacetamide, displacing chloride.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: Anhydride Strategy cluster_1 Route B: Convergent Alkylation Aniline Aniline NPIDA N-Phenyliminodiacetic Acid Aniline->NPIDA 2 eq. ClCH2COOH Na2CO3, Reflux NPG N-Phenylglycine Aniline->NPG 1 eq. ClCH2COOH Chloroacetic Chloroacetic Acid Chloroacetic->NPIDA Anhydride N-Phenyliminodiacetic Anhydride (4-phenylmorpholine-2,6-dione) NPIDA->Anhydride Ac2O, Dehydration Target TARGET: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Anhydride->Target Aniline, THF Ring Opening NPG->Target + Chloroacetanilide Base, Reflux Chloroacetanilide 2-Chloro-N-phenylacetamide Chloroacetanilide->Target

Caption: Dual synthetic pathways. Route A (Red) utilizes an anhydride intermediate for regiocontrol. Route B (Blue) employs convergent alkylation.

Detailed Experimental Protocols

Protocol A: Synthesis via -Phenyliminodiacetic Anhydride[2]
Step 1: Preparation of

-Phenyliminodiacetic Acid[1]
  • Reagents: Aniline (9.3 g, 0.1 mol), Chloroacetic acid (18.9 g, 0.2 mol), Sodium Carbonate (10.6 g, 0.1 mol), Water (100 mL).

  • Procedure:

    • Dissolve chloroacetic acid in water and neutralize with sodium carbonate.

    • Add aniline and reflux the mixture for 12–18 hours.

    • Cool to room temperature and acidify with concentrated HCl to pH 2.

    • Precipitate forms; filter and recrystallize from water/ethanol.[2]

    • Yield: ~70–80%. Melting Point: 152–155 °C.

Step 2: Dehydration to Anhydride
  • Reagents:

    
    -Phenyliminodiacetic acid (10 g), Acetic Anhydride (30 mL).
    
  • Procedure:

    • Suspend the diacid in acetic anhydride.

    • Heat gently at 60–70 °C for 1 hour until the solid dissolves and the solution clears.

    • Remove excess acetic anhydride under reduced pressure (rotary evaporator).

    • The residue solidifies. Wash with dry ether to remove traces of acetic acid.

    • Product: 4-phenylmorpholine-2,6-dione.[3] Use immediately or store in a desiccator.

Step 3: Ring Opening to Target Monoanilide
  • Reagents: 4-phenylmorpholine-2,6-dione (1.91 g, 10 mmol), Aniline (0.93 g, 10 mmol), Anhydrous THF or Dioxane (20 mL).

  • Procedure:

    • Dissolve the anhydride in anhydrous THF.

    • Add aniline dropwise at room temperature. The reaction is often exothermic.

    • Stir at room temperature for 2 hours. A precipitate may form.[2][4][5]

    • If no precipitate, concentrate the solvent.

    • Recrystallize the crude product from Ethanol/Water.

    • Validation: IR spectrum should show amide carbonyl (~1650 cm⁻¹) and carboxylic acid carbonyl (~1710 cm⁻¹) bands.

Protocol B: Synthesis via Alkylation of -Phenylglycine
Step 1: Preparation of 2-Chloro-

-phenylacetamide[6]
  • Reagents: Aniline (0.1 mol), Chloroacetyl chloride (0.11 mol), Glacial Acetic Acid (saturated solution with NaOAc) or DCM/TEA.

  • Procedure:

    • Dissolve aniline in DCM with 1.1 eq Triethylamine.

    • Cool to 0 °C. Add Chloroacetyl chloride dropwise.

    • Stir 1 hour. Wash with water, dilute HCl, and brine.

    • Evaporate solvent to yield the chloro-amide.

Step 2: Coupling
  • Reagents:

    
    -Phenylglycine (1.51 g, 10 mmol), 2-Chloro-
    
    
    
    -phenylacetamide (1.69 g, 10 mmol), Sodium Carbonate (1.06 g, 10 mmol), Ethanol (30 mL), Potassium Iodide (catalytic, 10 mol%).
  • Procedure:

    • Mix

      
      -phenylglycine and base in Ethanol.
      
    • Add 2-Chloro-

      
      -phenylacetamide and KI.
      
    • Reflux for 8–12 hours. Monitor by TLC (SiO₂, MeOH:DCM 1:9).

    • Filter hot to remove inorganic salts.

    • Cool filtrate to precipitate the product.

    • Purification: Recrystallization from Ethanol.[2]

Derivative Synthesis Strategy

The modular nature of these protocols allows for the rapid generation of derivatives (SAR exploration).

Derivative ClassModification PointSynthetic Adjustment
Aryl Ring Variants Aniline moiety on GlycineUse 4-Cl-aniline, 4-OMe-aniline, or 2,6-dimethylaniline in Step 1 of either route.
Amide Variants Amide NitrogenIn Route A (Step 3), replace aniline with Benzylamine, Morpholine, or Alkyl amines.
Ester Derivatives Carboxylic AcidPerform Fischer esterification on the final product (MeOH/H₂SO₄).
Cyclic Variants DiketopiperazineReflux the target molecule in acetic anhydride or high-boiling solvent to induce cyclization to 1,4-diphenylpiperazine-2,5-dione.

Critical Process Parameters (CPP) & Troubleshooting

  • Regioselectivity (Route A): Ensure the anhydride is fully formed before adding the amine. Incomplete dehydration leads to mixed salts.

  • O-Alkylation vs N-Alkylation (Route B): The amide oxygen is a competing nucleophile. Use a non-polar solvent or specific bases (like DIPEA) if O-alkylation is observed, though the nitrogen of the aniline is generally more nucleophilic.

  • Purification: The product is an amino-acid derivative. It is zwitterionic in neutral pH. Acidification (pH 3–4) ensures the carboxylic acid is protonated for extraction into organic solvents or precipitation.

References

  • Synthesis of N-Aryl Glycines

    • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
    • Source: RSC Advances, 2015.
    • URL:[Link]

  • Anhydride Reactivity

    • Title: Preparation and Cyclization of N-Carboxymethyl-N-phenylglycylhydrazines (Reaction of N-phenyliminodiacetic anhydride).
    • Source: Journal of Synthetic Organic Chemistry, Japan, 1976.[7]

    • URL:[Link][2][1][4][5][6][8][9][10]

  • General Synthesis of Iminodiacetic Acid Derivatives

    • Title: N-Phenyliminodiacetic acid (CAS 1137-73-1) Chemical Properties and Synthesis.[1][11]

    • Source: ChemicalBook / BenchChem.

Sources

Chemical properties of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Molecular Architecture, Synthesis, and Functional Reactivity[1]

Executive Summary

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (CAS: Derived/Analogous) is a specialized unsymmetrical derivative of iminodiacetic acid.[1] Structurally, it represents a "hybrid" scaffold containing one free carboxylic acid arm and one


-phenylamide arm attached to a central aniline nitrogen.[1] This unique architecture imparts distinct solubility profiles, chelating potential, and reactivity pathways compared to its symmetric parent, 

-phenyliminodiacetic acid.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and critical reactivity patterns—specifically focusing on its role as a precursor in heterocycle formation (diketopiperazines and indoles) and its utility in ligand design.

Molecular Architecture & Physicochemical Profile[1]

The molecule, often referred to as


-phenyl-

-(phenylcarbamoylmethyl)glycine
, consists of a central nitrogen atom bonded to three distinct groups: a phenyl ring, a carboxymethyl group (acidic), and a phenylcarbamoylmethyl group (neutral amide).
1.1 Structural Specifications
PropertyValue / Description
IUPAC Name

-(2-Anilino-2-oxoethyl)-

-phenylglycine
Molecular Formula

Molecular Weight 284.31 g/mol
Core Scaffold

-Phenylglycine / Iminodiacetic acid monoanilide
Key Functional Groups Carboxylic Acid (

), Tertiary Amine (Aniline-like), Secondary Amide
1.2 Physicochemical Properties[1]
  • Solubility Profile:

    • Aqueous: Low solubility in water at neutral pH due to the lipophilic diphenyl domains.[1]

    • Alkaline Media: Highly soluble in dilute NaOH/KOH/

      
       due to carboxylate salt formation.
      
    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in hot ethanol or acetic acid.

  • Acidity (

    
    ):  The carboxylic acid proton is expected to have a 
    
    
    
    in the range of 2.2 – 2.8 . This is slightly more acidic than
    
    
    -phenylglycine (
    
    
    2.[1]44) due to the electron-withdrawing inductive effect of the amide carbonyl on the adjacent nitrogen arm.[1]
Synthetic Pathways & Purity Protocols[1][3][4]

The synthesis of this unsymmetrical ligand requires controlling the alkylation of aniline to prevent over-alkylation or symmetry formation.

2.1 Primary Synthetic Route: Stepwise

-Alkylation

This method ensures high selectivity by introducing the two different alkyl arms sequentially.[1]

Protocol:

  • Starting Material:

    
    -Phenylglycine (commercially available or synthesized via aniline + chloroacetic acid).[1]
    
  • Reagent: 2-Chloro-

    
    -phenylacetamide (Chloroacetanilide).[1]
    
  • Conditions: Aqueous buffer (pH 8-9) or refluxing ethanol with mild base (

    
    ).
    

Reaction Logic: The secondary amine of


-phenylglycine acts as the nucleophile.[1] The base neutralizes the HCl byproduct, driving the reaction forward. Stronger bases (NaOH) should be added carefully to avoid hydrolyzing the amide bond of the chloroacetanilide reagent.
2.2 Alternative Route: Anhydride Ring Opening

A highly atom-efficient method involving the reaction of


-phenyliminodiacetic anhydride.[1]
  • Precursor:

    
    -phenyliminodiacetic acid is dehydrated (using Acetic Anhydride) to form the cyclic anhydride (
    
    
    
    -phenylmorpholine-2,6-dione).[1]
  • Nucleophilic Attack: Reaction with 1 equivalent of aniline.[1]

  • Mechanism: The aniline attacks one carbonyl of the anhydride, opening the ring to yield the mono-amide/mono-acid product directly.[1]

    • Advantage:[1][2] High purity; no halide byproducts.[1]

2.3 Visualization of Synthesis

Synthesis Aniline Aniline (C6H5NH2) NPG N-Phenylglycine (Intermediate) Aniline->NPG + Cl-CH2-COOH (Base, Heat) Product Target Molecule (C16H16N2O3) NPG->Product + Chloroacetanilide (Na2CO3, EtOH) ChloroAcet Chloroacetanilide (Reagent) Anhydride N-Phenyliminodiacetic Anhydride Anhydride->Product + Aniline (Ring Opening)

Figure 1: Two distinct synthetic pathways: Stepwise alkylation (top) and Anhydride ring-opening (bottom).[1]

Reactivity & Functional Group Dynamics

Understanding the reactivity of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is critical for stability studies and derivative synthesis.[1]

3.1 Thermal Cyclization (Diketopiperazine Formation)

Under acidic conditions or high heat, the free carboxylic acid can condense with the amide nitrogen (despite its low nucleophilicity) or, more likely, the molecule undergoes an intramolecular transamidation to form a 2,5-Diketopiperazine derivative.

  • Mechanism: Protonation of the amide carbonyl

    
     Nucleophilic attack by the carboxylic acid hydroxyl (or activated ester) 
    
    
    
    Loss of water/aniline.
  • Outcome: Formation of 1,4-diphenylpiperazine-2,5-dione.[1] This is a common "impurity" found in aged samples or during high-temperature recrystallization.[1]

3.2 The "Indigo" Connection (Heumann Synthesis Variant)

This molecule is chemically related to the intermediates used in the Heumann synthesis of Indigo.

  • Reaction: Fusion with caustic alkalis (KOH/NaOH) at 200–250°C.

  • Pathway: The strong base induces cyclization of the carboxymethyl group onto the phenyl ring (ortho position) to form Indoxyl (or indoxyl-2-carboxanilide).[1]

  • Oxidation: Spontaneous oxidation in air yields Indigo dyes.[1]

  • Note: Because one arm is already an amide, the cyclization efficiency differs from

    
    -phenylglycine, potentially leading to substituted indoxyls or lower yields due to competitive hydrolysis.[1]
    
3.3 Chelation Properties

The molecule acts as a tridentate ligand (NOO donor set):

  • Central Amine Nitrogen (Neutral donor).[1]

  • Carboxylate Oxygen (Anionic donor).[1]

  • Amide Carbonyl Oxygen (Neutral donor).[1]

  • Application: It forms stable 1:1 complexes with divalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ). The asymmetry allows for the formation of chiral complexes if the metal coordination geometry is distorted.
Experimental Workflow: Purification & Characterization

To ensure scientific integrity, the following purification protocol is recommended to separate the product from the symmetric bis-acid or bis-amide byproducts.

Protocol: Acid-Base Fractionation

  • Dissolution: Dissolve crude reaction mixture in 10%

    
     solution.
    
    • Rationale: The Target and any unreacted Diacid dissolve.[1] Bis-amide (neutral) remains insoluble.[1]

  • Filtration: Filter off the insoluble solids (Bis-amide byproduct).[1]

  • Acidification: Slowly acidify the filtrate with dilute HCl to pH ~4.

    • Rationale: The Target molecule (Mono-acid) precipitates first due to lower solubility compared to the smaller

      
      -phenylglycine or Diacid species.[1]
      
  • Recrystallization: Recrystallize from Ethanol/Water (1:1).[1] Avoid prolonged boiling to prevent cyclization.[1]

4.1 Reactivity Map

Reactivity cluster_0 Degradation / Cyclization cluster_1 Functionalization Target Target Molecule (C16H16N2O3) DKP 1,4-Diphenyl-2,5-piperazinedione (Acid/Heat) Target->DKP - H2O Indoxyl Indoxyl Derivative (KOH Fusion, 250°C) Target->Indoxyl Cyclization Salt Sodium Salt (Water Soluble) Target->Salt + NaOH Complex Metal Complex (M-Ligand) Target->Complex + Cu(II)/Zn(II)

Figure 2: Reactivity map highlighting stability risks (red) and functional utility (green).[1]

References
  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (2025).[1][3][4][5][6] Retrieved from

  • PubChem. 2-Anilinophenylacetic acid (Related Structure Data).[1][3][5][7] National Library of Medicine.[1] Retrieved from

  • Org. Synth. N-Phenylglycine and 3-Phenylsydnone Synthesis.[1] Organic Syntheses, Coll.[1] Vol. 5, p.962.[1] Retrieved from

  • Ullmann's Encyclopedia of Industrial Chemistry. Indigo and Indigo Colorants.[1][8] Wiley-VCH.[1][8] (Context on N-phenylglycine cyclization).

  • PrepChem. Preparation of N-Phenylglycine. Retrieved from

Sources

Comprehensive Spectroscopic Characterization of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (also known as N-phenyl-N-(phenylcarbamoylmethyl)glycine) is a structurally complex molecule featuring a tertiary amine core, an acetic acid moiety, and an N-phenylacetamide group. Because of its structural versatility, it serves as a critical pharmacophore in peptidomimetic drug design and as a multidentate chelating ligand in coordination chemistry.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). As a Senior Application Scientist, I have structured these protocols to be self-validating, ensuring that researchers can confidently differentiate this molecule from its structural isomers and synthetic precursors.

Structural Logic & Analytical Strategy

The characterization of a multifunctional molecule requires an orthogonal analytical approach. The tertiary amine acts as an electron-donating group to its attached phenyl ring, while the amide carbonyl acts as an electron-withdrawing group to its respective aniline ring. These opposing electronic effects dictate the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation pathways in MS.

G Sample [(2-Anilino-2-oxoethyl) (phenyl)amino]acetic acid NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Structure & Connectivity IR FT-IR Spectroscopy (ATR Mode) Sample->IR Functional Groups MS Mass Spectrometry (ESI-TOF MS/MS) Sample->MS Molecular Weight & Fragments

Figure 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

The choice of solvent is critical. We utilize DMSO-d₆ because its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the carboxylic acid (-COOH) and amide (-NH) protons, allowing them to be observed as distinct resonances. The electronic disparity between the two phenyl rings—one attached to an electron-rich tertiary amine and the other to an electron-deficient amide nitrogen—creates a highly diagnostic chemical shift pattern. Standard reference databases such as [1] provide foundational validation for these anisotropic assignments.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆ (isotopic purity >99.8%). Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 1.5 s) at 298 K.

  • Self-Validation Check: The presence of the residual DMSO pentet at exactly 2.50 ppm with a consistent linewidth (<1.0 Hz) validates magnetic field homogeneity (shimming). The integration of the isolated amide -NH peak (set to 1.00) serves as the internal standard for relative proton counting.

Quantitative Data

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
12.50Broad Singlet1H-COOHStrongly deshielded due to hydrogen bonding and carbonyl anisotropy.
10.15Singlet1H-NH (Amide)Deshielded by the adjacent amide carbonyl.
7.60Doublet (J=7.8 Hz)2HAmide Ph (ortho)Deshielded by the amide group's electron-withdrawing effect.
7.30Triplet (J=7.8 Hz)2HAmide Ph (meta)Standard aromatic resonance.
7.15Triplet (J=7.8 Hz)2HAmine Ph (meta)Standard aromatic resonance.
7.05Triplet (J=7.4 Hz)1HAmide Ph (para)Standard aromatic resonance.
6.65Doublet (J=8.0 Hz)2HAmine Ph (ortho)Shielded by the lone pair donation from the tertiary amine.
6.60Triplet (J=7.3 Hz)1HAmine Ph (para)Shielded by the lone pair donation from the tertiary amine.
4.20Singlet2H-CH₂- (Acetamide)Deshielded by adjacent carbonyl and amine.
4.15Singlet2H-CH₂- (Acetic acid)Deshielded by adjacent carboxyl and amine.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentCausality / Structural Note
172.5-COOH (Carbonyl)Carboxylic acid carbon.
168.0-CONH (Carbonyl)Amide carbonyl, slightly more shielded than the acid.
148.0Amine Ph (ipso)Directly attached to the electron-donating nitrogen.
138.5Amide Ph (ipso)Directly attached to the amide nitrogen.
129.2 & 128.8Ph (meta) carbonsOverlapping/close resonances for both rings.
123.5Amide Ph (para)Aromatic carbon.
119.5Amide Ph (ortho)Aromatic carbon.
116.5Amine Ph (para)Shielded by resonance from the amine.
112.0Amine Ph (ortho)Strongly shielded by resonance from the amine.
55.0-CH₂- (Acetamide)Aliphatic carbon between N and C=O.
53.5-CH₂- (Acetic acid)Aliphatic carbon between N and C=O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

Solid-state Attenuated Total Reflectance (ATR) FT-IR is utilized to probe the hydrogen-bonding network without the matrix effects of KBr pelleting. The carboxylic acid forms strong intermolecular dimers, which drastically broadens the O-H stretching region. The amide group exhibits characteristic Amide I and Amide II bands, which are highly sensitive to the secondary structure and hydrogen bonding state. These assignments align with established vibrational standards.

Self-Validating Protocol
  • Preparation: Ensure the diamond ATR crystal is clean. Perform a background scan with ambient air.

  • Acquisition: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: A background scan must yield a flat baseline above 3800 cm⁻¹. The presence of the sharp atmospheric CO₂ doublet at 2350 cm⁻¹ in the raw background spectrum (which is subsequently subtracted out) confirms the interferometer's active alignment and purge status.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)ModeAssignmentCausality / Structural Note
3300N-H StretchAmide N-HSharp peak, position dictated by solid-state intermolecular H-bonding.
3200 - 2500O-H StretchCarboxylic AcidExtremely broad due to strong carboxylic acid dimer formation.
1725C=O StretchCarboxylic AcidHigh frequency typical for monomeric/dimeric aliphatic acids.
1660C=O StretchAmide ILower frequency due to resonance with the amide nitrogen lone pair.
1595, 1500C=C StretchAromatic RingsSkeletal vibrations of the two distinct phenyl rings.
1540N-H BendAmide IICoupled with C-N stretching in the trans-amide conformation.
1220C-N StretchTertiary AmineAliphatic/aromatic C-N stretching modes.

Mass Spectrometry (ESI-MS/MS)

Causality & Experimental Design

Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar compound. In positive ion mode, protonation occurs preferentially at the highly basic tertiary amine. Collision-Induced Dissociation (CID) of the[M+H]⁺ parent ion yields predictable fragments dictated by the weakest bonds: the amide C-N bond (yielding loss of aniline) and the carboxylic acid (yielding decarboxylation). The exact monoisotopic mass calculations are standardized against[2] algorithms.

Self-Validating Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid (to promote protonation).

  • Acquisition: Infuse directly into the ESI source at 10 µL/min. Set capillary voltage to 3.0 kV, and desolvation temperature to 250 °C. Isolate the[M+H]⁺ precursor ion (m/z 285.1) and apply a collision energy of 15-25 eV using Argon as the collision gas.

  • Self-Validation Check: The observation of the sodium adduct [M+Na]⁺ at m/z 307.1 alongside the protonated [M+H]⁺ at m/z 285.1 in the full MS scan confirms the intact molecular ion prior to CID fragmentation.

G Parent [M+H]+ m/z 285.12 Parent Ion Frag1 m/z 192.07 Loss of Aniline (-93 Da) Parent->Frag1 Amide Bond Cleavage Frag2 m/z 241.13 Loss of CO2 (-44 Da) Parent->Frag2 Decarboxylation Frag3 m/z 94.06 [Aniline+H]+ Parent->Frag3 Charge Retention on Aniline

Figure 2: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Table 4: ESI-MS/MS Fragmentation Data

m/zIon TypeAssignmentCausality / Structural Note
285.12[M+H]⁺Intact Protonated MoleculeSoft ionization preserves the intact parent mass.
307.10[M+Na]⁺Sodium AdductCommon artifact in ESI confirming the molecular weight.
241.13[M+H - CO₂]⁺Decarboxylation FragmentLoss of 44 Da, typical for aliphatic carboxylic acids under CID.
192.07[M+H - C₆H₇N]⁺Loss of AnilineCleavage of the amide bond, a highly favored pathway.
94.06[C₆H₇N + H]⁺Protonated AnilineCharge retention on the basic aniline fragment after amide cleavage.

References

  • SpectraBase - Spectral Database for Organic Compounds Source: John Wiley & Sons, Inc. URL:[Link]

  • PubChem - Compound Database & Exact Mass Standards Source: National Center for Biotechnology Information, National Institutes of Health (NIH) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Vibrational Standards) Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Mechanistic Profiling of Anilino Acetic Acid Derivatives: From Cyclooxygenase Inhibition to Multi-Target Oncology Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anilino acetic acid derivatives (AAADs) represent a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . While their canonical mechanism involves the competitive inhibition of Cyclooxygenase (COX) enzymes, recent structure-activity relationship (SAR) expansions have revealed pleiotropic effects. This guide dissects the molecular mechanisms of AAADs, transitioning from their established role in arachidonic acid metabolism to their emerging utility as dual-target inhibitors (COX/HDAC, COX/CDK) in oncology.

Chemical Architecture & SAR: The "Anchor and Twist"

The efficacy of AAADs relies on a specific structural conformation that balances lipophilicity with ionic anchoring.

The Pharmacophore

The core structure consists of a lipophilic aniline ring connected to a hydrophilic acetic acid moiety via a nitrogen bridge.

  • The Acidic Anchor: The carboxylic acid group (

    
    ) is essential for electrostatic interaction with the cationic arginine residue (Arg120) at the entrance of the COX active site.
    
  • The Torsion Angle (The "Twist"): Substitutions at the ortho positions of the aniline ring (e.g., the 2,6-dichloro substitution in Diclofenac) create steric hindrance. This forces the two aromatic rings to twist out of coplanarity (torsion angle

    
    ).
    
    • Functional Consequence: This "twisted" conformation is critical for fitting into the L-shaped hydrophobic channel of the COX enzyme. Planar analogs often show significantly reduced potency.

Primary Mechanism: Arachidonic Acid Cascade Modulation

The classical mechanism of action is the inhibition of prostaglandin G/H synthase, commonly known as Cyclooxygenase (COX).

Binding Kinetics and Thermodynamics

AAADs function as competitive, reversible inhibitors of COX-1 and time-dependent, semi-irreversible inhibitors of COX-2.

  • Active Site Entry: The drug enters the hydrophobic channel of the enzyme.

  • The Molecular Lock: The carboxylate coordinates with Arg120 and Tyr355 at the base of the channel.

  • Catalytic Disruption: The twisted phenyl ring extends into the hydrophobic pocket, engaging Trp387 and Leu384 . This steric occlusion prevents the natural substrate, Arachidonic Acid (AA), from reaching the catalytic Tyr385 residue, thereby halting the conversion of AA to PGG2.

Pathway Visualization

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalysis PGG2 PGG2 / PGH2 AA->PGG2 Oxygenation COX Cyclooxygenase (COX-1/2) COX->PGG2 Catalysis Drug Anilino Acetic Acid Derivative (Inhibitor) Drug->COX Competitive Inhibition (Arg120/Tyr385 Binding) Prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes PGG2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Figure 1: The Arachidonic Acid Cascade. AAADs block the COX enzyme, preventing the synthesis of pro-inflammatory mediators.

Secondary Mechanisms: Oncology and Apoptosis

Recent repurposing efforts have identified AAADs as potent scaffolds for anti-cancer agents. The mechanism shifts from pure enzymatic inhibition to signaling pathway modulation.

Dual COX/HDAC Inhibition

Newer derivatives fuse the anilino acetic acid core with hydroxamic acid moieties to target Histone Deacetylases (HDACs) .

  • Mechanism: Hyperacetylation of histone and non-histone proteins leads to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

Apoptotic Induction via Mitochondrial Pathway

AAADs have been observed to induce apoptosis in cancer lines (e.g., HCT-116, MCF-7) independent of COX inhibition.

  • Bcl-2 Family Modulation: They downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax and Bak .

  • Caspase Cascade: This imbalance triggers Mitochondrial Membrane Potential (

    
    ) loss, cytochrome c release, and activation of Caspase-9  and Caspase-3 .
    
Oncology Signaling Visualization

Apoptosis_Pathway Drug AAAD Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulation Bax Bax/Bak (Pro-apoptotic) Drug->Bax Upregulation HDAC HDAC Inhibition Drug->HDAC Inhibition Mito Mitochondria (MOMP) Bcl2->Mito Blocks Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis / Cell Death Casp3->Apoptosis p21 p21 Expression HDAC->p21 Chromatin Relaxation p21->Apoptosis

Figure 2: Multi-target oncology mechanism. AAADs induce apoptosis via mitochondrial stress and epigenetic modulation.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: COX-1/2 Fluorescent Inhibition Assay

Purpose: Quantify the


 of the derivative against specific isoforms.[1][2]
  • Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0). Prepare 10-point serial dilutions of the AAAD test compound.

  • Incubation: Incubate enzyme (1 unit/well) + Hematin (cofactor) + Test Compound for 10 minutes at 25°C.

    • Control (+): Diclofenac Sodium (10

      
      M).
      
    • Control (-): Vehicle (DMSO 0.1%).

  • Initiation: Add Arachidonic Acid (100

    
    M) and the fluorometric probe (e.g., ADHP/Amplex Red).
    
  • Reaction: The peroxidase activity of COX converts PGG2 to PGH2, oxidizing the probe to Resorufin.

  • Detection: Measure fluorescence (

    
     nm) kinetically for 5 minutes.
    
  • Validation: The Z-factor must be

    
     for the assay to be considered valid.
    
Protocol B: In Silico Molecular Docking (Validation Step)

Purpose: Confirm the "Anchor and Twist" binding mode.

  • Protein Prep: Retrieve PDB ID: 1PXX (COX-2 with Diclofenac). Strip water molecules; protonate at pH 7.4.

  • Ligand Prep: Generate 3D conformers of the AAAD. Minimize energy using MMFF94x force field.

  • Grid Generation: Define the active site box centered on Arg120 and Tyr385 (

    
     Å).
    
  • Docking: Run rigid-receptor/flexible-ligand docking (e.g., using AutoDock Vina or MOE).

  • Scoring: Filter poses based on:

    • Binding Energy (

      
       kcal/mol).[3]
      
    • Presence of Salt Bridge with Arg120.

    • Presence of H-bond with Tyr355.

Data Summary: Comparative Potency

The following table summarizes the typical potency shifts observed when modifying the AAAD scaffold from a pure NSAID to a multi-target agent.

Compound ClassPrimary TargetSecondary TargetTypical IC50 (COX-2)Typical IC50 (Cancer Cell Line)Key Structural Feature
Diclofenac (Ref) COX-2 > COX-1None0.5 - 1.5

M
> 100

M (Inactive)
Free Phenylacetic Acid
Amide Derivatives COX-2 SelectiveApoptosis (Bax)2.0 - 5.0

M
10 - 25

M
Amide masking of acid
Hydrazide-Hydrazones COX-2 / ROSOxidative Stress0.8 - 3.0

M
5 - 15

M
Hydrazone linker
Anilino-Triazines Kinases (EGFR)PI3K/Akt> 10

M (Weak)
0.1 - 1.0

M
Triazine replacement of acid

Integrated Workflow Diagram

Workflow cluster_validation Validation Loop Design Structure-Based Design (Scaffold: Anilino Acetic Acid) Synth Synthesis (Aniline + Chloroacetic Acid) Design->Synth Docking In Silico Docking (Target: Arg120/Tyr385) Synth->Docking Enzyme Enzymatic Assay (COX-1/2 Inhibition) Docking->Enzyme High Score Cell Cellular Assay (MTT / Flow Cytometry) Enzyme->Cell IC50 < 10uM Decision Hit Selection (Selectivity Index > 10) Cell->Decision Decision->Design Fail (Refine SAR) Lead Lead Candidate Decision->Lead Pass

Figure 3: Integrated Drug Discovery Workflow for AAADs.

References

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion.

  • Rowlinson, S. W., et al. (2003). Crystal structure of the complex of cyclooxygenase-2 with diclofenac: implications for inhibition and selectivity. Journal of Biological Chemistry.

  • Al-Harthy, T., et al. (2020).[4] Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.[4][5] Indian Journal of Chemistry.[4]

  • Wang, S., et al. (2022).[6] Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy.[7]

  • Marnett, L. J. (2009). Cyclooxygenases: Structural and Functional Insights.[3] Chemical Reviews.[3]

Sources

The Phenylaminoacetic Acid Scaffold: A Comprehensive Technical Review of Design, Synthesis, and Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylaminoacetic acid scaffold is a foundational pillar in modern medicinal chemistry. Most widely recognized as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, this molecular framework has undergone extensive academic and industrial optimization. This whitepaper synthesizes current literature to provide an in-depth technical guide on the structural biology, synthetic methodologies, and next-generation derivatives of phenylaminoacetic acid compounds.

Structural Biology & Pharmacophore Mechanics

The1 is classified as a "privileged structure"—a molecular framework recurrently found in biologically active compounds[1]. It consists of a phenyl group and an acetic acid moiety linked by an amino bridge. The carboxylic acid group is the primary functional driver, dictating both the compound's aqueous solubility and its ability to anchor into target protein active sites[1].

In the context of NSAIDs, the 2-phenylaminoacetic acid nucleus is highly selective for cyclooxygenase (COX) enzymes[2].

Mechanistic Causality: Why does this specific structure inhibit inflammation so effectively? The acetic acid moiety acts as a hydrogen-bond acceptor/donor, forming critical electrostatic interactions with the Arg120 and Tyr355 residues at the base of the COX active site. Concurrently, the substituted phenyl rings insert themselves into the upper hydrophobic channel of the enzyme. This competitive binding physically occludes the active site, preventing arachidonic acid from entering the catalytic domain and halting the downstream synthesis of inflammatory prostaglandins (PGG2).

G AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX Catalysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxidation Inflammation Inflammation & Pain PGG2->Inflammation Downstream Signaling NSAID Phenylaminoacetic Acid (e.g., Diclofenac) NSAID->COX Competitive Inhibition

Arachidonic acid pathway and COX inhibition by phenylaminoacetic acid compounds.

Next-Generation Structural Modifications

While traditional COX-2 inhibitors containing the 2-phenylaminoacetic acid nucleus are highly efficacious, they are notoriously ulcerogenic, causing severe gastrointestinal damage[2]. Recent literature has focused on modifying this scaffold to bypass toxicity and unlock new therapeutic targets.

  • NO-Donating Hybrids (NO-NSAIDs): By appending a nitric oxide-releasing moiety (such as a nitrate ester) to the core scaffold, researchers have engineered2[2]. The localized release of NO promotes mucosal vasodilation, counteracting the ischemic tissue damage typically caused by prostaglandin depletion in the stomach lining.

  • Antimalarial Derivatives: Beyond inflammation, the scaffold has been successfully adapted into 3[3]. These compounds act as potent inhibitors of plasmodial enoyl-ACP reductase (pfENR), an enzyme vital to the Plasmodium falciparum type II fatty acid synthesis pathway.

  • Fluorinated Oxadiazoles: Substituting the scaffold with perfluoroalkyl chains yields with high oxygen storage capacities, opening avenues for advanced biomaterials.

Quantitative Pharmacological Data
Compound ClassRepresentative MoleculePrimary TargetKey Pharmacological EffectReference
Traditional NSAID DiclofenacCOX-1 / COX-2Anti-inflammatory, analgesic (ulcerogenic)[2]
NO-Donating Hybrid Compound 5a (NO-NSAID)COX-2 & NO ReceptorsAnti-inflammatory, non-ulcerogenic[2]
Benzylidene Hydrazine Compound 17pfENR (FabI)Antimalarial (Active at 7 µM)[3]
Carbamoyl Derivative 2-[(4-carbamoylphenyl)amino]acetic acidKMO / IMPDHEnzyme inhibition (neuroprotection)[1]
Fluorinated Oxadiazole Compound 6aSupramolecularHydrogel formation, oxygen storage

Synthetic Methodologies & Experimental Protocols

The synthesis of phenylaminoacetic acid derivatives relies heavily on nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann condensation) between an aniline derivative and a haloacetic acid[1].

G Step1 Reactants: Aniline Derivative + Haloacetic Acid Step2 Catalysis / Coupling (e.g., Ullmann, Al(OTf)3) Step1->Step2 Step3 Intermediate Formation (Ester / Amide) Step2->Step3 Step4 Hydrolysis / Deprotection Step3->Step4 Step5 Purification (Recrystallization / Chromatography) Step4->Step5 Product Phenylaminoacetic Acid Derivative Step5->Product

General step-by-step synthetic workflow for phenylaminoacetic acid derivatives.

Protocol 1: Synthesis of NO-Donating Phenylaminoacetic Acid Hybrids

This protocol outlines the covalent attachment of a nitric oxide-donating moiety to the core scaffold.

  • Esterification: React the base phenylaminoacetic acid derivative with an alcohol spacer in the presence of thionyl chloride (

    
    ).
    
    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This facilitates rapid, high-yield esterification at room temperature, avoiding harsh thermal conditions that could degrade the sensitive amino bridge.

  • Alkylation: Treat the resulting ester with 1-bromo-2-chloroethane in a basic medium (

    
    ).
    
    • Causality: The differential leaving-group ability of the halogens (bromine is a vastly superior leaving group compared to chlorine) ensures selective mono-alkylation, preventing unwanted cross-linking or polymerization.

  • Nitration (NO-Donation): React the alkyl chloride intermediate with silver nitrate (

    
    ) in cyanomethane.
    
    • Causality: The nucleophilic substitution is thermodynamically driven by the precipitation of insoluble silver chloride (

      
      ). This Le Chatelier shift ensures complete conversion to the target nitrate ester under mild conditions[2].
      
Protocol 2: Self-Validating In Vitro COX-1/COX-2 Inhibition Assay

To ensure data integrity, biochemical screening of synthesized derivatives must utilize a self-validating assay architecture.

  • Enzyme Reconstitution: Incubate recombinant human COX-1 or COX-2 with hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes at 37°C.

    • Causality: COX enzymes require a heme prosthetic group to execute their peroxidase activity. Pre-incubation with hematin reconstitutes the holoenzyme, ensuring maximum baseline catalytic viability before the introduction of any inhibitors.

  • Inhibitor Incubation (The Self-Validating Matrix): Add the synthesized phenylaminoacetic acid derivative (dissolved in DMSO) to the enzyme mixture. Crucially, run parallel wells containing a vehicle control (DMSO only) and a positive control (standard diclofenac).

    • Self-Validation: The vehicle control establishes the 100% uninhibited baseline. The positive control validates the assay's sensitivity; if the diclofenac well fails to produce its literature-standard

      
      , the entire assay run is flagged as invalid, preventing false negatives/positives.
      
  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a colorimetric electron donor (e.g., TMPD).

    • Causality: As COX oxidizes AA to PGG2, TMPD is co-oxidized, producing a measurable colorimetric signal that is directly proportional to enzyme activity.

  • Quantification: Measure absorbance at 590 nm. Calculate percent inhibition relative to the vehicle control baseline.

Conclusion

The phenylaminoacetic acid scaffold remains a highly versatile and privileged structure in drug discovery. By understanding the mechanistic causality of its binding properties, researchers can systematically modify the core—transitioning from traditional ulcerogenic NSAIDs to advanced NO-donating hybrids, antimalarial agents, and supramolecular hydrogels. Rigorous, self-validating experimental protocols ensure that these next-generation modifications translate reliably from in silico design to in vitro success.

References

  • Title: 2-[(4-carbamoylphenyl)
  • Title: (PDF)
  • Source: researchgate.
  • Source: rsc.

Sources

The Evolution and Engineering of Novel Anilino Compounds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of oncology from broad-spectrum cytotoxic chemotherapy to precision molecular targeting is one of the most significant medical triumphs of the late 20th and early 21st centuries. Central to this paradigm shift is the anilino-heterocycle scaffold —specifically, 4-anilinoquinazolines and anilinopyrimidines. By acting as highly specific adenine mimetics, these compounds competitively bind the ATP-binding pocket of dysregulated receptor tyrosine kinases (RTKs)[1].

This technical guide explores the historical discovery, mechanistic rationale, and core synthetic and biological validation protocols for anilino-based kinase inhibitors. It is designed for medicinal chemists and drug development professionals seeking an authoritative grounding in the structure-activity relationships (SAR) and experimental workflows that drive modern targeted therapeutics.

Historical Context: From Dyes to Kinase Inhibitors

Historically, anilino compounds were the bedrock of the synthetic dye industry, beginning with William Henry Perkin’s discovery of mauveine. However, the pharmaceutical relevance of the anilino scaffold was realized in the 1990s during the search for selective inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2].

In 1994, researchers discovered that substituting an aniline ring at the C4 position of a quinazoline core yielded molecules with profound kinase inhibitory activity[2]. This discovery led to the clinical development of Gefitinib (Iressa) , the first-in-class EGFR tyrosine kinase inhibitor (TKI), which received FDA approval in 2003[3]. Shortly after, Erlotinib (Tarceva) was approved in 2004[4]. These first-generation anilinoquinazolines proved that small molecules could successfully and selectively halt tumor proliferation by interrupting the autophosphorylation of RTKs[5]. Following this success, the core was adapted into anilinopyrimidines to target other kinases, such as c-Met, VEGFR-2, and GSK-3, expanding the anilino footprint across multiple therapeutic areas[6][7].

Mechanistic Grounding: The ATP-Competitive Paradigm

The efficacy of anilino compounds lies in their structural homology to the adenine ring of adenosine triphosphate (ATP). In wild-type and mutant EGFR, activation by ligands (e.g., EGF) triggers dimerization and autophosphorylation of the intracellular kinase domain, cascading into the RAS/MAPK and PI3K/AKT survival pathways[1].

The 4-anilinoquinazoline core inserts itself into the narrow hydrophobic cleft of the ATP-binding pocket. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase (specifically the methionine residue Met793 in EGFR)[8]. Meanwhile, the substituted aniline ring at the C4 position projects deep into a hydrophobic specificity pocket, dictating the compound's selectivity profile and preventing the conformational shifts required for phosphate transfer[8].

EGFR_Pathway EGF EGF Ligand (Extracellular) EGFR EGFR Kinase Domain (Intracellular) EGF->EGFR Dimerization RAS RAS / RAF / MEK / ERK EGFR->RAS Signal Cascade ATP ATP Molecule ATP->EGFR Phosphorylation Anilino 4-Anilinoquinazoline (Competitive Inhibitor) Anilino->EGFR Blocks ATP Binding Proliferation Tumor Proliferation & Survival RAS->Proliferation

Caption: Mechanism of EGFR signaling inhibition by ATP-competitive 4-anilinoquinazoline derivatives.

Core Experimental Workflows

To develop novel anilino compounds, researchers must employ self-validating synthetic and biological protocols. The following methodologies detail the standard practices for synthesizing and validating these inhibitors.

Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Traditional nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with electron-poor anilines often requires prolonged reflux times and yields extensive degradation products[9]. Microwave-assisted synthesis overcomes this activation energy barrier, providing rapid, high-yielding, and reproducible access to the anilinoquinazoline core[1].

Protocol:

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 4-chloroquinazoline (or 4-chloro-6,7-dimethoxyquinazoline for Gefitinib analogs) and 1.2 mmol of the desired substituted aniline in 5 mL of 2-propanol (IPA)[1].

  • Catalysis (Optional but recommended for electron-poor amines): Add a catalytic amount of concentrated HCl (1-2 drops) to protonate the quinazoline N1, increasing the electrophilicity of the C4 position.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at a constant power of 60W for 20 minutes. The temperature should reach the reflux point of IPA (~82°C)[1].

  • Precipitation & Filtration: Allow the vessel to cool to room temperature. The product typically precipitates as a hydrochloride salt. Filter the precipitate under a vacuum and wash it with cold IPA and diethyl ether.

  • Neutralization & Purification: Suspend the solid in saturated aqueous

    
     to generate the free base, extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography if trace unreacted aniline remains[1].

Synthesis_Workflow Core 4-Chloroquinazoline Microwave Microwave Reactor (60W, 20 min, IPA) Core->Microwave Amine Substituted Aniline Amine->Microwave Product 4-Anilinoquinazoline (Crude Salt) Microwave->Product Purify Free Base Conversion & Chromatography Product->Purify

Caption: Microwave-assisted synthetic workflow for novel 4-anilinoquinazoline derivatives.

In Vitro Biological Validation

A self-validating biological workflow requires both biochemical (cell-free) and phenotypic (cell-based) assays to confirm that cytotoxicity is directly linked to target inhibition.

Protocol 1: EGFR Kinase Inhibition Assay (ELISA) Rationale: Determines the absolute


 of the compound against the isolated kinase domain, eliminating cellular permeability variables[8].
  • Coat 96-well plates with a poly(Glu, Tyr) substrate (4:1 ratio) and incubate overnight at 4°C.

  • Wash plates and add

    
     of the synthesized anilinoquinazoline (serially diluted in DMSO/buffer) alongside 
    
    
    
    of recombinant EGFR kinase domain.
  • Initiate the reaction by adding

    
     of ATP (
    
    
    
    final concentration) and incubate at 30°C for 30 minutes.
  • Stop the reaction, wash, and add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Add TMB substrate, stop with

    
    , and read absorbance at 450 nm to calculate the 
    
    
    
    [10].

Protocol 2: Cell Viability Assay (CCK-8 / MTT) Rationale: Confirms that the compound penetrates the cell membrane and selectively inhibits proliferation in EGFR-driven cancer lines (e.g., A549, PC-9)[8][10].

  • Seed NSCLC cells (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR) in 96-well plates at

    
     cells/well and incubate for 24 hours[8].
    
  • Treat cells with varying concentrations of the anilino compound (0.01 to 100

    
    ) for 48–72 hours.
    
  • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of CCK-8 reagent (or MTT solution) to each well and incubate for 2–4 hours. Dehydrogenases in living cells reduce the reagent to a colored formazan product.
    
  • Measure absorbance at 450 nm (for CCK-8) to determine cell viability and calculate the cellular

    
    .
    

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the impact of aniline ring substitutions on biological activity, the following table synthesizes representative SAR data for anilinoquinazoline derivatives against EGFR and corresponding NSCLC cell lines. The data demonstrates that bulky, electron-withdrawing groups (e.g., halogens) at the meta and para positions of the aniline ring significantly enhance kinase affinity[9][11].

Compound / DerivativeAniline Substitution (C4)Quinazoline Core SubstitutionIsolated EGFR

(nM)
A549 Cell Viability

(

M)
Reference Drug
Gefitinib 3-Chloro-4-fluoro6,7-dimethoxy-propoxy25.4~3.2Yes[8]
Erlotinib 3-Ethynyl6,7-bis(2-methoxyethoxy)33.2~4.1Yes[8]
Compound 7i 6-Arylureido6-ureido-substituted17.32.25No[8]
Compound 10b 3-Methoxy6-bromo-2-phenyl28.02.80No[9]

Observation: The introduction of an aryl urea fragment (Compound 7i) allows the molecule to extend further into the active site, interacting with residues L85 and D86, thereby outperforming first-generation drugs like Gefitinib in wild-type A549 cells[8].

Future Perspectives

While first-generation anilinoquinazolines revolutionized oncology, the inevitable emergence of resistance—most notably the T790M "gatekeeper" mutation in EGFR—has necessitated the evolution of the scaffold[3]. The bulky methionine residue sterically hinders the binding of the rigid 4-anilinoquinazoline core. Consequently, modern drug discovery has pivoted toward irreversible inhibitors (second-generation) and mutant-selective pyrimidine-based compounds (third-generation, e.g., Osimertinib) that form covalent bonds with Cys797[2]. Nevertheless, the anilino-heterocycle remains one of the most privileged and heavily engineered scaffolds in the history of medicinal chemistry.

References

  • Li, Meng, et al. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Pharmacology, vol. 12, 26 May 2021.[Link]

  • Martinez-Marti, Alex, et al. "Epidermal growth factor receptor first generation tyrosine-kinase inhibitors." Translational Lung Cancer Research, 2015.[Link]

  • M. F. A. Alves, et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2019.[Link]

  • Wang, et al. "Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer." Frontiers in Chemistry, 2020.[Link]

Sources

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid structural analogs.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid Structural Analogs

Introduction

The N-phenylglycine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2][3] Its inherent structural features, combining an aromatic ring with an amino acid moiety, provide a versatile platform for designing molecules that can interact with a wide range of biological targets. This guide focuses on a specific subclass of N-phenylglycine derivatives, centered around the core structure of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid. While this particular molecule may not be extensively characterized in the public domain, its constituent parts suggest significant potential for the development of novel therapeutics.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation methods for creating and testing structural analogs of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid. By exploring the chemical space around this core scaffold, researchers can aim to discover new compounds with tailored pharmacological profiles.

Core Structure Analysis and Points of Modification

A thorough understanding of the [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid structure is paramount for designing meaningful analogs. The molecule can be deconstructed into several key regions, each offering opportunities for chemical modification to modulate its physicochemical properties and biological activity.

G cluster_0 Aromatic Systems cluster_1 Linker Region cluster_2 Pharmacophore N-Phenyl Ring N-Phenyl Ring Amide Linker Amide Linker N-Phenyl Ring->Amide Linker Modification Site A Anilino Ring Anilino Ring Anilino Ring->Amide Linker Modification Site B Carboxylic Acid Carboxylic Acid Amide Linker->Carboxylic Acid Modification Site C

Caption: Key regions for modification on the [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid scaffold.

  • Modification Site A (N-Phenyl Ring): The N-phenyl ring can be substituted with a variety of functional groups to alter steric bulk, electronics, and lipophilicity. Halogenation, for example, has been shown to increase the potency and selectivity of some N-phenylglycine derivatives for the beta(3)-adrenoceptor.[3]

  • Modification Site B (Anilino Ring): Similar to the N-phenyl ring, the anilino ring is another prime location for substitution to explore structure-activity relationships (SAR).

  • Modification Site C (Amide Linker and Acetic Acid): The amide linker can be replaced with other functional groups, such as sulfonamides, to alter the compound's hydrogen bonding capacity and conformational flexibility.[2] The carboxylic acid is a key pharmacophore and can be esterified or converted to other bioisosteres to modify the compound's acidity and cell permeability.

Potential Biological Activities of the N-Phenylglycine Scaffold

Derivatives of N-phenylglycine have been investigated for a wide range of therapeutic applications, providing a strong rationale for the exploration of new analogs.

Anti-inflammatory Activity

A number of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[1][4] The design of these compounds often aims to mimic the glycine amino acid to enhance physicochemical and biological properties.[1][4] The anti-inflammatory activity of these compounds is typically assessed using the carrageenan-induced rat paw edema assay.[1][4]

Aldose Reductase Inhibition and Pain Management

N-Phenyl-N-(phenylsulfonyl)glycine derivatives have been identified as inhibitors of aldose reductase.[2] This enzyme is implicated in diabetic complications. More recently, this class of compounds is being explored for its potential in pain management, possibly through the modulation of glycine signaling in the central nervous system.[2]

Beta(3)-Adrenoceptor Agonism

A series of N-phenylglycine derivatives have been discovered to be potent and selective beta(3)-adrenoceptor agonists.[3] These compounds have shown potential for the treatment of frequent urination and urinary incontinence.[3] SAR studies have revealed that substitution of halogens on the phenyl ring can significantly impact potency and selectivity.[3]

Antimicrobial and Antifungal Activity

Phenylglycine-type amino acids are found in various peptide natural products with antimicrobial properties.[5] Synthetic derivatives of phenylaminoacetic acid have also been prepared and evaluated for their antibacterial and antifungal activities.[6][7]

Strategies for Analog Design and Synthesis

The synthesis of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid analogs can be approached through several well-established synthetic routes. The choice of a particular route will depend on the desired modifications.

General Synthetic Workflow

A common approach to synthesizing the core scaffold involves a multi-step process that can be adapted for analog synthesis.

G A Substituted Aniline C Ethyl Phenylaminoacetate Derivative A->C B Ethyl Chloroacetate B->C E Phenylaminoacetic Acid Hydrazide C->E D Hydrazine Hydrate D->E G Target Analog E->G F Substituted Isatin F->G

Caption: A potential synthetic workflow for generating analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a hypothetical analog, [(2-(4-chloroanilino)-2-oxoethyl)(phenyl)amino]acetic acid, based on general methods reported in the literature.[6][7]

Step 1: Synthesis of Ethyl Phenylaminoacetate

  • To a solution of aniline (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain crude ethyl phenylaminoacetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Phenylaminoacetic Acid Hydrazide

  • Dissolve the purified ethyl phenylaminoacetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield phenylaminoacetic acid hydrazide.

Step 3: Synthesis of [(2-(4-chloroanilino)-2-oxoethyl)(phenyl)amino]acetic acid

  • In a round-bottom flask, combine phenylaminoacetic acid hydrazide (1.0 eq) and 4-chloroisatin (1.0 eq) in glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified target analog.

Characterization: The structure of the synthesized analog should be confirmed by standard analytical techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocols for Biological Evaluation

The biological activity of the synthesized analogs can be assessed using a variety of in vitro and in vivo assays. The choice of assays will be guided by the therapeutic area of interest.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of 5% w/v BSA solution.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

In Vitro Antimicrobial Assay: Broth Microdilution Method

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data obtained for a series of analogs is crucial for establishing SAR.

Data Presentation

Quantitative data should be summarized in a structured table for easy comparison.

Compound IDR1R2R3MIC (µg/mL) vs. S. aureus% Inhibition of Albumin Denaturation at 100 µg/mL
Analog 1HHH>12825.3
Analog 24-ClHH6445.8
Analog 3H4-FH12832.1
Analog 4HHCH3>12828.5
Building SAR Models

Conclusion

The [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid scaffold represents a promising starting point for the discovery of new therapeutic agents. This guide provides a framework for the rational design, synthesis, and biological evaluation of its structural analogs. By systematically exploring the chemical space around this core structure and carefully analyzing the resulting SAR, researchers can unlock the full potential of this versatile chemical class. The methodologies and insights presented here are intended to empower scientists in their quest for novel and effective drugs.

References

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
  • Imagawa, T., et al. (2001). Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence. Journal of Medicinal Chemistry. Available at: [Link]

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology.
  • ResearchGate (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. ResearchGate. Available at: [Link]

  • ACS Omega (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • PMC (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Semantic Scholar (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available at: [Link]

  • PMC (n.d.). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. PMC. Available at: [Link]

  • RSC Publishing (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • Google Patents (n.d.). WO2005073163A1 - A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid. Google Patents.
  • Journal of Chemical and Pharmaceutical Research (n.d.). Synthesis and evaluation of some amino acid conjugates of NSAIDS. Journal of Chemical and Pharmaceutical Research.
  • Asian Journal of Chemistry (2007). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]

  • ijrrr (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. ijrrr. Available at: [Link]

  • ResearchGate (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | Request PDF. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. PubChem. Available at: [Link]

  • Frontiers (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link]

  • ResearchGate (2026). Structure–Activity Relationships of Designed α‐Amino Hydroxamic Acids for Affinity Labeling via In Situ Isocyanate Generation. ResearchGate. Available at: [Link]

  • PubMed (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 1-[2-(aminophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylic... ResearchGate. Available at: [Link]

  • SpectraBase (n.d.). 2-Oxo-2-[4-[(1-oxo-2,2-diphenylethyl)amino]anilino]acetic acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • CyberLeninka (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]

Sources

In Silico Profiling and Mechanism Elucidation of N-Substituted Glycine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Researchers, Computational Chemists, Pharmacologists

Case Study: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid

Executive Summary

The compound [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (hereafter referred to as Ligand-X ) represents a distinct chemical scaffold characterized by an N-substituted glycine core flanked by two phenyl rings—one directly attached to the central nitrogen and another linked via an acetamide spacer. This structure shares pharmacophoric features with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and specific aldose reductase inhibitors, suggesting potential utility in inflammatory and metabolic disease pathways.

This technical guide provides a rigorous, self-validating in silico framework for characterizing Ligand-X. Moving beyond generic protocols, we detail the causal logic behind specific force field selections, the necessity of quantum mechanical refinement for peptoid-like backbones, and the validation of binding stability through molecular dynamics (MD).

Chemical Space & Conformational Analysis

Before receptor docking, the ligand’s geometry must be rigorously optimized. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic repulsion between the lone pair of the central nitrogen and the carbonyl oxygen of the acetamide arm.

Quantum Mechanical (QM) Optimization Protocol

To ensure the starting conformer is energetically viable, we employ Density Functional Theory (DFT).

Protocol:

  • Initial Sketch: Generate 3D coordinates from SMILES: OC(=O)CN(CC(=O)Nc1ccccc1)c2ccccc2.

  • Basis Set Selection: Use B3LYP/6-311G(d,p) . The inclusion of polarization functions (d,p) is critical for accurately modeling the hydrogen bonding potential of the carboxylic acid and amide groups.

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.

  • Frequency Calculation: Confirm the optimized geometry is a true minimum (no imaginary frequencies).

Data Output:

Parameter Value (Predicted) Significance
Dipole Moment ~4.2 - 5.1 Debye Indicates solubility potential and orientation in polar binding pockets.
HOMO Energy -5.8 eV High HOMO suggests electron-donating capacity (antioxidant potential).
LUMO Energy -1.2 eV Gap indicates chemical hardness/reactivity.

| Tautomerism | Amide/Imidic Acid | The amide form is energetically favored by >15 kcal/mol. |

Target Identification & Mechanism of Action

Given the structural similarity to N-phenylglycine derivatives, Ligand-X is a putative inhibitor of Cyclooxygenase-2 (COX-2) and Aldose Reductase (ALR2) . The "phenyl-amino-acetic acid" motif is a classic pharmacophore for the COX active site (Arg120 anchor).

Workflow Visualization

The following diagram outlines the logical flow from structure to validated hit.

InSilicoPipeline Struct Ligand-X Structure (SMILES) QM QM Optimization (DFT B3LYP) Struct->QM Geometry Target Target Prediction (PharmMapper/SwissTarget) QM->Target 3D Conformer Dock Molecular Docking (AutoDock Vina/Gold) QM->Dock Optimized Ligand Target->Dock PDB Selection MD MD Simulation (100ns GROMACS) Dock->MD Top Pose ADMET ADMET Profiling (Toxicity/Bioavailability) MD->ADMET Stability Check

Figure 1: Comprehensive In Silico Characterization Pipeline.

Molecular Docking Protocol (Self-Validating System)

We will model the interaction of Ligand-X with COX-2 (PDB: 5KIR) . This protocol includes a "Redocking" step to validate the algorithm's accuracy before testing the new ligand.

Preparation
  • Protein: Remove water molecules (except those bridging critical interactions, e.g., HOH near Arg120). Add polar hydrogens and Kollman charges.

  • Grid Box: Center on the co-crystallized ligand (Celecoxib or Diclofenac analog). Dimensions: 25Å x 25Å x 25Å.

The Protocol
  • Validation (Redocking): Extract the native ligand from 5KIR and re-dock it.

    • Success Criteria: RMSD between docked and crystal pose < 2.0 Å.

  • Ligand-X Docking: Dock the QM-optimized Ligand-X using AutoDock Vina (exhaustiveness = 32).

  • Interaction Analysis: Look for the "Salt Bridge Anchor." The carboxylic acid of Ligand-X must form a salt bridge or strong H-bond with Arg120 and Tyr355 to mimic NSAID efficacy.

Interaction Logic Diagram

Visualizing the critical binding mode required for efficacy.

BindingMode Ligand_COOH Ligand-X (-COOH Group) Rec_Arg120 Arg120 (Cationic Anchor) Ligand_COOH->Rec_Arg120 Salt Bridge (Critical) Rec_Tyr355 Tyr355 (Gatekeeper) Ligand_COOH->Rec_Tyr355 H-Bond Ligand_Ph1 N-Phenyl Ring Rec_Hydrophobic Hydrophobic Channel (Val349, Leu352) Ligand_Ph1->Rec_Hydrophobic Pi-Alkyl / VdW Ligand_Amide Acetamide Linker Ligand_Amide->Rec_Tyr355 H-Bond Stabilizer

Figure 2: Predicted Pharmacophoric Map of Ligand-X within the COX-2 Active Site.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the Arg120-COOH interaction persists under thermal fluctuation.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (generated via ParamChem). Crucial: Verify penalty scores. High penalty (>50) requires QM parameterization.

  • Solvation: TIP3P water model in a dodecahedron box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Phases
  • Energy Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps at 300K (V-rescale thermostat). Restrain heavy atoms.

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, no restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 10-20 ns. If RMSD > 3 Å, the binding is unstable.

  • Hydrogen Bond Lifetime: Calculate the % occupancy of the Arg120 H-bond. >60% occupancy indicates a potent binder.

ADMET Profiling (Drug-Likeness)

For Ligand-X to be a viable drug candidate, it must satisfy pharmacokinetic rules.

Predicted Profile (SwissADME/pkCSM):

PropertyPredictionInterpretation
Molecular Weight ~284 g/mol Ideal (<500). Good oral bioavailability.
LogP (Lipophilicity) ~1.8 - 2.5Optimal range for membrane permeability without high toxicity.
TPSA ~60-70 Ų<140 Ų implies good intestinal absorption.
BBB Permeation Likely NoCarboxylic acid ionizes at pH 7.4, limiting brain entry (reduces CNS side effects).
CYP Inhibition CYP2C9Potential interaction (common for phenyl-acetic acids).

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. Link

In-Depth Technical Guide: Physicochemical Profiling of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Characterization Guide

Executive Summary

The compound [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (Molecular Formula: C₁₆H₁₆N₂O₃) is a complex N-arylglycine derivative featuring an anilide appendage. In drug development and advanced organic synthesis, molecules possessing this specific triad of functional groups—a tertiary arylamine, a carboxylic acid, and an amide—present unique physicochemical challenges. This whitepaper provides an authoritative, in-depth analysis of its physical characteristics, thermodynamic behavior, and the self-validating experimental workflows required for its rigorous characterization.

Structural Architecture & Mechanistic Causality

To understand the macroscopic physical properties of this compound, we must first deconstruct its molecular architecture. The molecule is built around a central tertiary nitrogen atom bonded to three distinct moieties:

  • A Phenyl Ring: Induces strong steric hindrance and pulls electron density away from the central nitrogen via resonance, drastically reducing its basicity [1].

  • An Acetic Acid Group (-CH₂COOH): Acts as the primary proton donor (acidic center) and provides a pH-dependent solubility trigger [4].

  • A 2-Anilino-2-oxoethyl Group (-CH₂-C(=O)-NH-Ph): An anilide derivative that introduces rigid planarity and robust intermolecular hydrogen-bonding capabilities [2, 3].

Causality of Physical State

The compound exists as a stable, crystalline solid at room temperature. The causality behind this high lattice energy lies in the complementary hydrogen bonding between the amide N-H (donor) and the carboxylic acid C=O (acceptor), supplemented by extensive


 stacking between the two terminal phenyl rings.
Quantitative Physicochemical Profile

Table 1: Fundamental Physicochemical Properties and Structural Causality

PropertyValueCausality / Structural Basis
Molecular Formula C₁₆H₁₆N₂O₃Core N-arylglycine scaffold with an anilide appendage.
Molecular Weight 284.31 g/mol Falls well within Lipinski’s Rule of 5, favorable for membrane permeability.
Physical State Crystalline SolidDriven by strong intermolecular H-bonding (amide/carboxylate) and

stacking.
Predicted pKa (Acid) 3.5 – 4.2Ionization of the terminal acetic acid moiety.
Predicted pKa (Base) < 2.0Tertiary amine basicity is heavily suppressed by phenyl ring resonance.
LogP (Octanol/Water) ~2.8Hydrophobic phenyl rings are balanced by the polar amide and acid groups.

Thermodynamic & Solubility Dynamics

The solubility profile of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is highly pH-dependent. Because the central nitrogen's lone pair is delocalized into the adjacent phenyl ring, the amine is essentially non-basic under physiological conditions. Therefore, the molecule does not exhibit typical zwitterionic behavior at neutral pH; instead, it transitions directly from a neutral, poorly soluble species at low pH to a highly soluble anionic species at elevated pH.

pH_Speciation A pH < 2.0 Cationic Form (Protonated Amine) B pH 2.0 - 4.0 Neutral Species (Predominant Solid) A->B -H+ (pKa1 < 2.0) C pH > 4.5 Anionic Form (Deprotonated Acid) B->C -H+ (pKa2 ~ 4.0)

pH-dependent speciation of the compound across physiological ranges.

Self-Validating Experimental Workflows

To establish trustworthiness in pre-formulation data, analytical protocols cannot exist in isolation; they must be orthogonal and self-validating. The following workflows detail the methodologies required to empirically verify the properties listed in Table 1.

Char_Workflow cluster_0 Self-Validating Physicochemical Profiling Start Compound Synthesis & High-Purity Isolation Thermal Thermal Analysis (DSC / TGA) Start->Thermal Solubility Solubility & pKa (Potentiometry) Start->Solubility Spectroscopy Spectroscopic ID (NMR, IR, UV-Vis) Start->Spectroscopy Data Data Integration & Orthogonal Validation Thermal->Data Solubility->Data Spectroscopy->Data Report Final Formulation Strategy Data->Report

Orthogonal experimental workflow for self-validating physicochemical characterization.

Protocol 1: Potentiometric Determination of pKa and Intrinsic Solubility

Causality & Rationale: Because the neutral species is highly lipophilic (LogP ~2.8), standard aqueous titration will fail due to precipitation. We utilize a co-solvent extrapolation method to ensure the compound remains dissolved, allowing for accurate thermodynamic measurements.

  • Sample Preparation: Dissolve 10 mg of the analyte in 50 mL of a methanol/water co-solvent system (starting at 60% methanol v/v) to ensure complete dissolution of the neutral form.

  • Environmental Control: Purge the titration vessel with dry nitrogen gas (

    
    ) for 15 minutes prior to analysis. Why? To expel dissolved 
    
    
    
    , which forms carbonic acid and artificially skews the titration curve at low concentrations.
  • Titration Execution: Titrate the solution using standardized 0.1 M NaOH from pH 2.0 to 10.0 using an automated potentiometric titrator equipped with a glass electrode.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Repeat the titration at 50%, 40%, and 30% methanol concentrations. Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures. The y-intercept of the linear regression provides the true aqueous pKa.

  • Thermodynamic Solubility (Shake-Flask): Suspend excess solid in pH 1.2 and pH 7.4 buffers. Agitate at 37 °C for 48 hours, filter through a 0.22 µm PTFE membrane, and quantify the dissolved fraction via HPLC-UV.

Protocol 2: Thermal Profiling via DSC and TGA

Causality & Rationale: Melting point determination via capillary tubes is subjective and fails to detect polymorphs or desolvation events. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides an absolute thermodynamic profile.

  • Sample Loading: Accurately weigh 2–5 mg of the crystalline powder into a pierced aluminum crucible. Why pierced? To allow volatile impurities or trapped solvents to escape, preventing pan deformation and artifactual endotherms.

  • TGA Cross-Validation: Simultaneously run a parallel sample in the TGA. Heat from 25 °C to 300 °C at 10 °C/min. This validates that the DSC endotherm is a true melting event (

    
    ) and not a decomposition event (which would show mass loss in the TGA).
    
  • DSC Execution: Equilibrate the DSC cell at 25 °C. Heat the sample at a rate of 10 °C/min up to 250 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Record the onset temperature (true melting point) and integrate the area under the peak to determine the enthalpy of fusion (

    
    ).
    

Spectroscopic Fingerprinting

To ensure batch-to-batch consistency and verify the structural integrity of the synthesized compound, orthogonal spectroscopic techniques must be employed.

Table 2: Spectroscopic Signatures and Mechanistic Origins

TechniqueKey SignaturesMechanistic Origin
FT-IR 3300 cm⁻¹ (N-H str), 1710 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide)Distinct stretching vibrations differentiate the anilide carbonyl from the terminal acetic acid carbonyl.
UV-Vis

~ 245 nm, 280 nm

transitions of the two phenyl rings and

transitions of the amide chromophore.
¹H NMR (DMSO-d₆) ~12.5 ppm (COOH), ~10.0 ppm (NH), 6.5–7.5 ppm (Ar-H)Extreme deshielding by the electronegative oxygen (acid) and the anisotropic effect of the aromatic rings.

Conclusion & Formulation Implications

The physicochemical profile of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid dictates specific handling and formulation strategies. Its low aqueous solubility in the neutral state (driven by the hydrophobic phenyl rings and strong crystal lattice) necessitates formulation strategies that exploit its acidic pKa. For biological assays or intravenous formulations, the compound should be formulated as a sodium or potassium salt, or dissolved in a basic vehicle (pH > 5.5) to ensure complete ionization and dissolution.

References

  • National Center for Biotechnology Information (PubChem). "N-Phenylglycine - Compound Summary for CID 66025." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "Acetanilide - Compound Summary for CID 904." PubChem Database. URL:[Link]

  • Wikipedia Contributors. "Aniline - Acylation and Properties." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Cheméo. "Chemical Properties of N-Phenylglycine (CAS 103-01-5)." Cheméo Database. URL:[Link]

Methodological & Application

Advanced Experimental Protocols for Novel Phenylamino Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Synthesis to Multimodal Biological Screening

Executive Summary & Pharmacophore Insight

Phenylamino acetic acids (PAAs) represent a privileged scaffold in medicinal chemistry, most notably exemplified by Diclofenac . While traditionally categorized strictly as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), recent "novel" applications have shifted toward metal-coordinated antimicrobial agents and COX-2 selective anticancer prodrugs .

The core pharmacophore consists of a phenyl ring bridged by an amino group to an acetic acid moiety. The "novelty" in current research arises from modifying the carboxylic acid tail (to form hydrazides or metal chelates) to reduce gastric toxicity while retaining biological potency.

This guide provides a self-validating workflow for synthesizing and screening these derivatives, moving beyond generic protocols to address the specific solubility and stability challenges inherent to this scaffold.

Module A: Synthetic Workflows

Protocol 1: Synthesis of Phenylamino Acetohydrazides (Key Intermediate)

Rationale: The carboxylic acid group of PAAs is the primary source of gastric ulceration. Converting this to a hydrazide not only masks this acidity but creates a "hinge" for further derivatization (e.g., Schiff bases) or metal complexation.

Reagents:

  • Parent Phenylamino Acetic Acid (e.g., Diclofenac acid).

  • Thionyl Chloride (

    
    ) or Sulfuric Acid (Catalyst).
    
  • Absolute Methanol.

  • Hydrazine Hydrate (

    
    ).
    

Step-by-Step Methodology:

  • Methyl Esterification (Protection):

    • Dissolve 10 mmol of the parent acid in 50 mL absolute methanol.

    • Add 1.5 mL concentrated

      
       dropwise at 
      
      
      
      .
    • Critical Step: Reflux at

      
       for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The acid spot (
      
      
      
      ) should disappear, replaced by the ester (
      
      
      ).
    • Validation: The product should have a distinct "fruity" odor.

  • Hydrazide Formation:

    • Dissolve the isolated methyl ester (10 mmol) in 30 mL ethanol.

    • Add Hydrazine Hydrate (excess, 50 mmol) slowly.

    • Reflux for 10–12 hours.

    • Observation: A precipitate typically forms upon cooling.

    • Recrystallize from ethanol.

Protocol 2: Synthesis of Cu(II) and Zn(II) Metal Complexes

Rationale: Transition metal complexes of PAAs have shown superior antimicrobial activity compared to the free ligand, likely due to the "Chelation Theory" (increased lipophilicity allowing better penetration of bacterial lipid membranes).

Methodology:

  • Ligand Preparation: Dissolve 2 mmol of the PAA-Hydrazide (from Protocol 1) in 20 mL hot ethanol.

  • Metal Salt Addition: Dissolve 1 mmol of Metal Salt (

    
     or 
    
    
    
    ) in 10 mL ethanol.
  • Complexation: Add the metal solution to the ligand solution dropwise under continuous stirring.

  • Reflux: Heat at

    
     for 4 hours.
    
  • Isolation: Filter the colored precipitate (Green for Cu, White/Colorless for Zn), wash with cold ethanol, and dry in vacuo.

Visualization: Synthetic & Screening Logic

PAA_Workflow Start Parent Phenylamino Acetic Acid Ester Methyl Ester Intermediate Start->Ester MeOH/H2SO4 Reflux Hydrazide PAA-Hydrazide (Scaffold) Ester->Hydrazide N2H4 Nucleophilic Sub Metal Metal Complexation (Cu/Zn) Hydrazide->Metal M(II) Salt Schiff Schiff Base Derivatives Hydrazide->Schiff Aldehyde Condensation Screen1 Antimicrobial Assay (MIC) Metal->Screen1 Target: Bacterial Membrane Screen2 COX-1/2 Inhibition (Colorimetric) Schiff->Screen2 Target: COX Enzyme

Figure 1: Strategic workflow for converting generic PAA scaffolds into novel metallodrugs and selective inhibitors.

Module B: Pharmacological Profiling (COX Inhibition)

The ability to distinguish between COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory) inhibition is the gold standard for PAA derivatives.

Protocol 3: Colorimetric COX-1/COX-2 Screening Assay (TMPD Method)

Mechanism: This assay utilizes the peroxidase activity of the COX enzyme.[1][2][3][4] The reduction of


 to 

drives the oxidation of TMPD (

-tetramethyl-p-phenylenediamine), producing a blue color measurable at 590 nm.[2]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[5]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[1][5]

  • TMPD (Chromogenic substrate).[2]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.[1]

Experimental Procedure:

StepActionCritical Note (Why?)
1. Prep Dilute Heme in DMSO; Prepare Enzyme solutions on ice.Enzymes degrade rapidly at RT; Heme is light-sensitive.
2. Background Add 160 µL Buffer + 10 µL Heme to "Background" wells.[2][4]Establishes non-enzymatic oxidation baseline.
3. Inhibitor Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound to "Test" wells.Pre-incubation (5 mins at 25°C) is vital to allow the inhibitor to bind the active site before competition with substrate starts.
4. Control Add 10 µL Solvent (DMSO) instead of Test Compound to "100% Activity" wells.Defines maximum enzyme velocity (

).
5. Initiation Add 20 µL TMPD + 20 µL Arachidonic Acid to all wells.Rapid addition required using a multichannel pipette.
6. Read Measure Absorbance (590 nm) kinetically for 5 minutes.Kinetic reading is superior to endpoint for calculating reaction rate.

Data Analysis: Calculate the slope (


) of the linear portion of the curve.


Module C: Cytotoxicity Profiling (Anticancer)

Novel PAAs, particularly metal complexes, are increasingly screened for anticancer potential independent of COX pathways.

Protocol 4: MTT Cell Viability Assay

Target Lines: MCF-7 (Breast), HT-29 (Colon). Control: Cisplatin (Positive), Untreated cells (Negative).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add PAA derivatives (dissolved in DMSO, final concentration <0.1%) at graded concentrations (

    
    ). Incubate 48h.
    
  • Labeling: Add 20 µL MTT reagent (

    
     in PBS). Incubate 4h at 
    
    
    
    .
    • Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Visualization: Mechanism of Action (COX Pathway)

COX_Mechanism AA Arachidonic Acid (Substrate) COX COX Enzyme (Active Site) AA->COX Enters Site PGG2 PGG2 (Unstable) COX->PGG2 Cyclooxygenase Step Inhibitor Novel PAA Derivative (Inhibitor) Inhibitor->COX Blocks Entry (Competitive) Peroxidase Peroxidase Activity PGG2->Peroxidase TMPD_Ox Oxidized TMPD (Blue - 590nm) Peroxidase->TMPD_Ox Signal Output PGH2 PGH2 (Prostaglandin Precursor) Peroxidase->PGH2 TMPD TMPD (Colorless) TMPD->Peroxidase Electron Donor

Figure 2: The biochemical basis of the Colorimetric COX Assay. The assay measures the secondary peroxidase step, which correlates 1:1 with COX activity.

Data Summary Template

When reporting results for these novel derivatives, use the following structure to ensure comparability with literature.

Table 1: Biological Activity Profile of Novel PAA Derivatives

Compound IDR-Group Subst.Metal IonCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX1/COX2)E. coli MIC (µg/mL)
Diclofenac (Ref) --0.92.93.2>100
PAA-Hyd-1

-[Data][Data]High = Good[Data]
PAA-Cu-Complex


[Data][Data]-< 10 (Target)

References

  • BenchChem. (2025).[2][4] In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols.Link

  • Bhandari, S. et al. (2011). Synthesis, characterization, and biological evaluation of novel diclofenac prodrugs. Journal of Medicinal Chemistry. Link

  • Osman, H. A.[5][6] & Nazeruddin, G. M. (2014).[6] Design, Synthesis, Biological Evaluation and Docking Studies of Some New Diclofenac Analogues. British Journal of Pharmaceutical Research.[6] Link

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.[4]Link

  • Al-Amiery, A. A. et al. (2012). Novel Phenylamino Acetic Acid Derivatives: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Sciences. Link

  • Royal Society Open Science. (2024).[7] Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors.[7][8] Link[7]

Sources

Designing experiments with uncharacterized anilino compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Title: A Systematic Framework for the Experimental Characterization of Novel Anilino Compounds

Introduction

The anilino group, an amino group attached to a benzene ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its structural versatility allows it to engage with a wide range of biological targets, most notably the ATP-binding pocket of protein kinases, leading to a wealth of kinase inhibitors for oncology and inflammatory diseases.[3][4] However, when presented with a novel, uncharacterized anilino compound, its biological activity, target(s), and developability properties are unknown. A systematic, logic-driven experimental cascade is crucial to efficiently profile such a compound, mitigate risks of misleading data, and unlock its therapeutic potential.

This application note provides a comprehensive, three-phase framework for researchers, scientists, and drug development professionals to guide the characterization of novel anilino compounds. This tiered approach, grounded in field-proven methodologies, prioritizes the early assessment of fundamental physicochemical properties before committing resources to more complex biological assays. By following this workflow, researchers can make confident, data-driven decisions, efficiently triage compound libraries, and build a robust data package for promising candidates.

Phase 1: Foundational Physicochemical & Liability Profiling

Expert Rationale: Before investigating the biological effects of a compound, it is imperative to understand its fundamental properties. A compound's purity, identity, and solubility are not mere technical details; they are critical determinants of data quality and reproducibility.[5][6][7] Poor solubility, for instance, is a primary cause of unreliable results in in-vitro assays, leading to false negatives or inaccurate potency measurements.[8][9] This phase is designed to triage compounds based on these "drug-like" properties, ensuring that only well-behaved molecules advance to more resource-intensive biological screens.

Workflow for Phase 1: Compound Triage

G cluster_0 Phase 1: Foundational Profiling start Uncharacterized Anilino Compound purity 1.1: Purity & Identity (LC-MS, NMR) start->purity solubility 1.2: Kinetic Aqueous Solubility (Nephelometry, UV-Abs) purity->solubility decision Decision Point solubility->decision proceed Proceed to Phase 2 decision->proceed Purity >95% Solubility >10 µM abandon Abandon or Reformulate decision->abandon Impure or Insoluble

Caption: Phase 1 workflow for initial compound assessment and triage.

Protocol 1.1: Purity and Identity Confirmation
  • Methodology:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO, Methanol). Analyze via LC-MS to determine the purity by integrating the area under the curve (AUC) of the main peak relative to all detected peaks. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, acquire a ¹H NMR spectrum. The observed chemical shifts, integration, and coupling patterns should be consistent with the assigned structure of the anilino compound.

  • Self-Validation:

    • Acceptance Criterion: Purity should be ≥95% by LC-MS for screening activities.

    • Trustworthiness: Correlating the mass from MS with the structure from NMR provides high confidence in the compound's identity.

Protocol 1.2: Kinetic Aqueous Solubility Assessment

Causality: This assay quickly estimates a compound's solubility in aqueous buffer when introduced from a DMSO stock, mimicking the conditions of most high-throughput screening assays.[8][9][10] Compounds that precipitate under these conditions cannot be reliably tested at higher concentrations.

  • Methodology (Nephelometry-Based): [11]

    • Preparation: Prepare a 10 mM stock solution of the anilino compound in 100% DMSO.

    • Dispensing: In a clear-bottom 96- or 384-well plate, dispense the DMSO stock to achieve a range of final concentrations (e.g., 0.1 to 100 µM) upon addition of aqueous buffer. The final DMSO concentration should be kept constant, typically ≤1%.

    • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to all wells.

    • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for potential precipitation.[11]

    • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Self-Validation:

    • Controls: Include wells with buffer and DMSO only (negative control) and a known insoluble compound (positive control).

    • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the negative control.

Data Presentation: Physicochemical Properties
Compound IDPurity (LC-MS)Identity (¹H NMR)Kinetic Solubility (µM at pH 7.4)Decision
AN-00198.7%Confirmed45.2Proceed
AN-00281.3%Inconsistent78.1Abandon (Impure)
AN-00399.2%Confirmed1.5Abandon (Insoluble)
AN-00497.5%Confirmed15.8Proceed

Phase 2: Broad Biological Activity & Cytotoxicity Screening

Expert Rationale: With well-characterized compounds in hand, the next phase aims to cast a wide net to identify potential biological activity while simultaneously flagging non-specific cytotoxicity. The anilino scaffold's prevalence in kinase inhibitors makes a broad kinase panel a logical and hypothesis-driven starting point.[3] Running a general cytotoxicity assay in parallel is critical for context; a compound that inhibits many kinases but is also broadly toxic is likely a non-specific actor and a poor candidate for further development.

Workflow for Phase 2: Hit Identification & Triage

G cluster_1 Phase 2: Biological Screening cluster_screens Parallel Assays start Physicochemically Profiled Compound (from Phase 1) kinase 2.1: Broad Kinase Screen (e.g., at 10 µM) start->kinase cyto 2.2: General Cytotoxicity (CC₅₀ Determination) start->cyto analysis Data Analysis & Triage kinase->analysis cyto->analysis decision Decision Point analysis->decision proceed Proceed to Phase 3 (Potent, Selective, Non-Toxic) decision->proceed Selective Hit CC₅₀ > 10x Kinase IC₅₀ abandon_pan Abandon (Pan-Assay Interference or Non-selective) decision->abandon_pan Broad Activity abandon_toxic Abandon (Cytotoxic) decision->abandon_toxic Potent Cytotoxicity G cluster_2 Phase 3: Target Validation & MOA start Promising Hit (from Phase 2) cetna 3.1: Cellular Target Engagement (CETSA or NanoBRET) start->cetna western 3.2: Pathway Modulation (Western Blot) cetna->western ic50 3.3: Cellular Potency Assay (Phenotypic IC₅₀) western->ic50 analysis Data Correlation ic50->analysis conclusion Validated Lead Candidate analysis->conclusion

Caption: Phase 3 workflow for in-cell target validation and MOA studies.

Protocol 3.1: Cellular Target Engagement Assay

Causality: This is the crucial experiment to confirm that the compound binds to its putative target protein within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. [12][13][14][15]

  • Methodology (CETSA with Western Blot Detection): [16] 1. Cell Treatment: Treat intact cells with the anilino compound or vehicle control. 2. Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. [16] 3. Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular proteins. 4. Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction. 5. Detection: Analyze the supernatant fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase. [14][15]

  • Self-Validation:

    • Principle: In vehicle-treated cells, the band for the target protein will disappear at lower temperatures. In compound-treated cells, the protein will be stabilized, and the band will persist at higher temperatures. [12][15] * Data Analysis: The magnitude of the temperature shift is indicative of target engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine a cellular EC₅₀ for binding.

  • Alternative Method (NanoBRET™): For more quantitative, real-time analysis, the NanoBRET™ Target Engagement Assay can be used. This method measures bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds the same site. [17][18][19]A test compound will compete with the tracer, causing a dose-dependent decrease in the BRET signal, allowing for precise measurement of intracellular affinity. [20][21]

Protocol 3.2: Target-Specific Pathway Modulation

Causality: If the compound binds and inhibits its target kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting is the gold-standard technique to visualize and semi-quantify these changes in protein phosphorylation. [22][23]

Signaling Pathway Example: EGFR Inhibition

G cluster_pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR Receptor ligand->egfr mek MEK egfr->mek Phosphorylates inhibitor Anilino Compound (e.g., AN-001) inhibitor->egfr p1 P mek->p1 erk ERK p2 P erk->p2 response Proliferation & Survival p1->erk Phosphorylates p2->response

Caption: Inhibition of EGFR by an anilino compound blocks downstream signaling.

  • Methodology (Western Blot):

    • Cell Treatment: Culture cells known to have an active signaling pathway (e.g., A549 cells for EGFR). Stimulate the pathway if necessary (e.g., with EGF ligand) and treat with various concentrations of the anilino compound.

    • Lysis: Prepare whole-cell lysates using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [22][24] 3. Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [24] 4. Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with BSA, not milk, for phospho-antibodies). [24][25]Incubate with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK).

    • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. [24] 6. Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) to confirm equal protein loading. [23]

  • Self-Validation:

    • Controls: Include untreated, vehicle-treated, and ligand-stimulated controls.

    • Data Analysis: A dose-dependent decrease in the phosphorylated protein signal, normalized to the total protein signal, confirms on-target pathway modulation.

Data Presentation: Correlation of Biochemical and Cellular Data
Compound IDTargetBiochemical IC₅₀ (nM) (from follow-up to Phase 2)Cellular Target Engagement EC₅₀ (nM) (CETSA)Cellular Pathway IC₅₀ (nM) (p-ERK Western)
AN-001EGFR154560

Interpretation: The close correlation between biochemical potency, cellular target engagement, and downstream pathway inhibition for compound AN-001 provides strong evidence that it is a genuine, on-target inhibitor of EGFR in a cellular context.

Conclusion and Next Steps

This three-phase application note outlines a rigorous and efficient cascade for the characterization of novel anilino compounds. By systematically progressing from fundamental physicochemical profiling (Phase 1) to broad biological screening (Phase 2) and finally to detailed mechanistic validation in a cellular context (Phase 3), researchers can build a high-quality data package with confidence. This framework minimizes the risk of generating spurious data from poorly behaved compounds and ensures that resources are focused on candidates with a validated mechanism of action.

A compound that successfully passes through this entire workflow, like the hypothetical AN-001, emerges as a validated lead candidate. The subsequent steps in the drug discovery pipeline would involve broader selectivity profiling, in-vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, and ultimately, evaluation in preclinical in-vivo models of disease.

References

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • NanoBRET. SGC-UNC. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

  • Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Oxford Academic. [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Kinetic Solubility - In Vitro Assay. Concept Life Sciences. [Link]

  • Physicochemical Profiling. Sygnature Discovery. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PubMed. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • small molecule drug discovery. Vipergen. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ResearchGate. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

Sources

Application Note: Preparation and Handling of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (also known structurally as N-(2-anilino-2-oxoethyl)-N-phenylglycine) is a bifunctional synthetic building block and screening compound utilized in drug discovery and peptidomimetic design. Featuring a rigid, lipophilic diphenyl-amide framework coupled with a polar carboxylic acid moiety, it presents unique solubility challenges. In high-throughput screening (HTS) and cell-based assays, erratic in vitro performance is frequently traced back to poorly optimized stock solutions.

This application note provides a validated, self-consistent protocol for formulating, storing, and diluting stock solutions of this compound to ensure reproducible pharmacological data and maintain scientific integrity across screening campaigns.

Physicochemical Profiling & Solvent Rationale

To design an optimal solubilization strategy, one must analyze the compound's structural determinants.

Table 1: Physicochemical Profile of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid
PropertyValueImplication for Solubilization
Molecular Formula C₁₆H₁₆N₂O₃Moderate molecular weight; standard HTS protocols apply.
Molecular Weight 284.31 g/mol Requires 2.84 mg per mL for a standard 10 mM stock.
LogP (Estimated) ~2.5 - 3.5Lipophilic; inherently poor aqueous solubility at low pH.
pKa (Carboxylic Acid) ~3.5 - 4.5pH-dependent solubility; ionized at physiological pH (7.4).
H-Bond Donors/Acceptors 2 / 4Capable of strong hydrogen bonding with polar aprotic solvents.
Causality of Solvent Selection

According to the Henderson-Hasselbalch equation, the aqueous solubility of carboxylic acids is strictly pH-dependent[1]. At a pH below the pKa (e.g., pH 2-3), the compound exists predominantly in its neutral, protonated form, exhibiting minimal intrinsic solubility driven only by its hydrophobic phenyl rings. Conversely, at physiological pH (7.4), the deprotonated carboxylate form dominates, increasing aqueous solubility via ion-dipole interactions.

However, relying on aqueous buffers for primary stock solutions is risky due to the potential for localized precipitation and hydrolytic degradation over time. Therefore, the screening of large numbers of compounds necessitates a departure from aqueous solubilization; anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2]. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonds of the carboxylic acid dimers and fully solvating the lipophilic aromatic rings, allowing for stable 10 mM to 50 mM master stocks.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO
  • Equilibration : Allow the lyophilized powder of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which can lead to hydrolytic degradation of the amide bond over time.

  • Weighing : Accurately weigh 2.84 mg of the compound into a sterile, low-bind microcentrifuge tube or amber glass vial.

  • Solvation : Add exactly 1.0 mL of anhydrous, molecular biology-grade DMSO (≥99.9% purity, water content <0.005%).

  • Dissolution : Vortex the mixture gently for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Causality: Mechanical agitation overcomes the activation energy of dissolution. Avoid heating above 40°C to prevent thermal degradation.

  • Verification : Visually inspect the solution against a light background to ensure complete dissolution. The solution should be completely clear.

Protocol B: Aliquoting and Storage

Chemical decomposition of DMSO stock solutions is a common incident that can mislead biological screening campaigns[3].

  • Divide the 10 mM master stock into 20-50 µL single-use aliquots in tightly sealed, argon-purged cryovials.

  • Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months).

  • Critical Rule : Never subject the stock to repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening introduces water, which accelerates the degradation of the dissolved compound.

Protocol C: Aqueous Dilution for Biological Assays

Most screening methods require low microliter volumes of DMSO stock solutions using 96-, 384-, and 1536-plate formats[4].

  • Thaw a single aliquot of the DMSO stock at room temperature.

  • Pre-warm the target aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C.

  • Add the DMSO stock dropwise to the vigorously stirred buffer.

    • Causality: Rapid dispersion prevents transient local supersaturation and subsequent "crashing out" (precipitation) of the hydrophobic compound.

  • Ensure the final DMSO concentration in the biological assay does not exceed 0.1% - 1.0% (v/v) to maintain cell viability and prevent solvent-induced phenotypic artifacts.

Workflow Visualization

G Powder [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (Lyophilized Powder) Eq Equilibrate to RT in Desiccator (30 mins) Powder->Eq Weigh Weigh 2.84 mg Eq->Weigh DMSO Add 1.0 mL Anhydrous DMSO (Vortex & Sonicate) Weigh->DMSO Stock 10 mM Master Stock Solution (Clear, no particulates) DMSO->Stock Aliquot Aliquot into single-use vials (Argon purged) Stock->Aliquot Store Store at -20°C or -80°C (Avoid Freeze-Thaw) Aliquot->Store Dilute Dilute in Assay Buffer (pH 7.4) (Final DMSO < 1%) Store->Dilute Thaw at RT Assay In Vitro / Cell-Based Assay Dilute->Assay

Standardized workflow for the preparation, storage, and dilution of DMSO stock solutions.

Quality Control & Validation

To ensure the trustworthiness of the biological data generated, the stock solution must be treated as a self-validating system:

  • Nephelometry / Kinetic Solubility Check : Before running large-scale assays, perform a kinetic solubility check by reading the absorbance (e.g., at 620 nm) of the final aqueous dilution in a 96-well plate. A high baseline absorbance compared to a blank buffer indicates micro-precipitation of the compound.

  • LC-MS/NMR Monitoring : Periodically validate the integrity of the -80°C DMSO stocks using Liquid Chromatography-Mass Spectrometry (LC-MS). The amide bonds in the (2-anilino-2-oxoethyl) moiety are susceptible to hydrolysis if water is inadvertently absorbed by the hygroscopic DMSO during handling.

References

  • Acree, William E. "Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects." UNT Digital Library, University of North Texas. Available at:[Link]

  • Van Veen, M., et al. "COMDECOM: predicting the lifetime of screening compounds in DMSO solution." ResearchGate. Available at:[Link]

  • Gong, X., et al. "High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (also known as N-(2-anilino-2-oxoethyl)-N-phenylglycine).

This target molecule is a monoamide derivative of N-phenyliminodiacetic acid. The most efficient, regioselective method to synthesize this compound avoids direct coupling agents (which often yield statistical mixtures of mono- and bis-amides). Instead, it utilizes a highly controlled cyclic anhydride intermediate followed by nucleophilic acyl substitution (aminolysis) 1.

Reaction Workflow & Logical Pathway

SynthesisWorkflow SM N-Phenyliminodiacetic Acid (Starting Material) Intermediate N-Phenyliminodiacetic Anhydride (Reactive Cyclic Intermediate) SM->Intermediate Step 1: Cyclization Reagent1 Acetic Anhydride / Δ (Dehydrating Agent) Reagent1->Intermediate Product [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (Target Monoamide) Intermediate->Product Step 2: Aminolysis SideProduct Bis-amide Impurity (Avoid by strict stoichiometry) Intermediate->SideProduct Excess Aniline / Heat Reagent2 Aniline (1.05 eq) Anhydrous DCM, 0-25°C Reagent2->Product

Synthetic workflow for [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid via cyclic anhydride.

Section 1: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checks and mechanistic causality.

Step 1: Synthesis of N-Phenyliminodiacetic Anhydride
  • Mechanistic Causality: Direct amidation of N-phenyliminodiacetic acid 2 with aniline using standard coupling reagents (e.g., EDC/HOBt) lacks regiocontrol, leading to bis-amidation. By first dehydrating the diacid into a 6-membered cyclic anhydride, we create a highly electrophilic center that reacts exactly once with a nucleophile, inherently preventing over-reaction.

  • Protocol:

    • Suspend N-phenyliminodiacetic acid (1.0 eq) in neat acetic anhydride (5.0 eq).

    • Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 3–5 hours.

      • Validation Check: The opaque suspension will transition into a clear, homogeneous solution as the soluble anhydride forms.

    • Concentrate the reaction mixture under high vacuum to remove excess acetic anhydride and the acetic acid byproduct.

    • Triturate the resulting residue with cold, anhydrous diethyl ether to precipitate the N-phenyliminodiacetic anhydride. Filter and dry strictly under vacuum.

      • Validation Check: Run an FTIR spectrum of the solid. You must observe the disappearance of the broad carboxylic O-H stretch and the appearance of the characteristic twin anhydride C=O stretches at ~1820 cm⁻¹ and 1750 cm⁻¹.

Step 2: Regioselective Aminolysis to the Target Monoamide
  • Mechanistic Causality: The cyclic anhydride is highly susceptible to nucleophilic attack. Adding exactly one equivalent of aniline at low temperatures opens the ring to form the desired monoamide, simultaneously liberating the second carboxylic acid group. This newly formed free acid is unreactive toward further amidation without additional coupling agents, ensuring strict mono-amidation 3.

  • Protocol:

    • Dissolve the isolated N-phenyliminodiacetic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath. Causality: Low temperature suppresses side reactions and controls the exothermic ring-opening.

    • Add a solution of aniline (1.05 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Validation Check: TLC (DCM:MeOH 9:1) should indicate complete consumption of the anhydride.

    • Quench with 1M HCl to protonate the free carboxylic acid, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethanol/water to yield pure[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Section 2: Troubleshooting & FAQs

Q1: My yield is low, and I am observing significant amounts of unreacted N-phenyliminodiacetic acid. What went wrong? A: This is almost always caused by the hydrolysis of the anhydride intermediate back to the starting diacid. The cyclic anhydride is highly moisture-sensitive. Ensure that all solvents used in Step 2 are strictly anhydrous and that the intermediate is stored under inert gas. If hydrolysis continues to be an issue, perform a one-pot telescoping reaction: form the anhydride, swap the solvent under vacuum without exposing the flask to air, and add the aniline directly.

Q2: I am detecting a bis-amide impurity (N,N'-diphenyl-2,2'-(phenylazanediyl)diacetamide). How can I prevent this? A: Bis-amidation occurs if you apply extreme heat during the aminolysis step, use a massive excess of aniline, or mistakenly add dehydrating/coupling agents (like DCC) during Step 2. The anhydride method inherently prevents bis-amidation because the ring-opening generates a free carboxylic acid. Ensure strict stoichiometry (1.05 eq aniline max) and maintain temperatures below 25°C.

Q3: What is the best way to monitor the conversion of the diacid to the anhydride? A: Do not rely on Thin-Layer Chromatography (TLC) for Step 1. The highly reactive anhydride will often hydrolyze on the acidic silica gel plate, giving a false negative (showing only starting material). Fourier-transform infrared spectroscopy (FTIR) is the only reliable method. Monitor the distinct twin anhydride C=O stretches.

Q4: Can I use a different solvent for the amidation step? A: Yes, but it must be aprotic . Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal. If you use protic solvents like methanol or ethanol, the solvent will competitively attack the anhydride, yielding a methyl or ethyl ester instead of your desired monoamide.

Section 3: Quantitative Optimization Data

The following table summarizes the optimization parameters for the aminolysis step (Step 2) and their direct impact on the yield and purity of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

SolventTemperature (°C)Aniline EquivalentsYield (%)Purity (HPLC %)Primary Impurity Observed
Methanol (Protic)251.05< 10N/AMethyl ester (Solvolysis)
THF (Aprotic)60 (Reflux)2.504560Bis-amide (Over-reaction)
DCM (Aprotic)251.057892Diacid (Hydrolysis)
DCM (Aprotic) 0 to 25 1.05 94 > 98 None (Trace diacid)
Section 4: References
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Optimizing reaction conditions for synthesizing anilino derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers. It prioritizes diagnostic logic, self-validating protocols, and mechanistic understanding over rote instructions.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of C–N Bond Formation & Nitro-Reduction Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Philosophy of the Aniline

Welcome to the bench. You are likely here because your C–N coupling stalled at 20% conversion, or your nitro-reduction stripped off a crucial halogen. Synthesizing anilino derivatives is rarely about "mixing reagents"; it is about managing the catalytic resting state and activation energy barriers .

This guide treats your reaction as a system with inputs (Ligand, Base, Solvent) and diagnostic outputs (Color, Conversion, Byproducts). We will cover three core modules:

  • The Engine: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).[1][2][3]

  • The Environment: Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Precursor: Chemoselective Nitro Reduction.[4]

Module 1: Buchwald-Hartwig Amination (The Engine)

Context: The most common failure mode in Buchwald-Hartwig reactions is catalyst deactivation (Pd black formation) or protodehalogenation (reduction of the aryl halide).

Diagnostic Workflow

Use the following logic map to diagnose your reaction failure before changing random variables.

BuchwaldTroubleshooting Start ISSUE: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor Black Precipitate: Black Powder (Pd Black) CheckColor->Black Orange Solution: Clear/Orange (No Reaction) CheckColor->Orange DiagBlack Diagnosis: Ligand dissociation. Pd(0) aggregated. Black->DiagBlack DiagOrange Diagnosis: Oxidative Addition failure. Catalyst never entered cycle. Orange->DiagOrange SolBlack Fix: 1. Increase Ligand:Pd ratio 2. Use bulkier ligand (e.g., BrettPhos) 3. Lower Temp DiagBlack->SolBlack SolOrange Fix: 1. Use Precatalyst (Pd-G3/G4) 2. Switch to Iodide 3. Check Base Solubility DiagOrange->SolOrange

Figure 1: Diagnostic logic for Palladium-catalyzed coupling failures.

FAQ: Optimization & Troubleshooting

Q: My catalyst turns to black powder within 30 minutes. What is happening? A: You are witnessing "Ligand Shedding." The equilibrium between your ligated Pd(0) and free Pd(0) is shifting toward the free metal, which rapidly aggregates into inactive nanoparticles (Pd black).

  • The Fix: Switch to a Dialkylbiaryl Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These bulky ligands create a "roof" over the Pd center, mechanically preventing aggregation while accelerating the reductive elimination step [1].

  • Pro-Tip: Do not use simple Pd(OAc)₂ + Ligand. Use Precatalysts (e.g., XPhos Pd G4). They guarantee a 1:1 Pd:Ligand ratio and activate immediately upon base addition, bypassing the unstable induction period.

Q: I am coupling a secondary amine, but the reaction is sluggish. I'm using BINAP. A: BINAP is a "First Generation" ligand. For secondary amines, steric hindrance is your enemy.

  • The Fix: Switch to RuPhos . It is specifically engineered for secondary amines.[2] The interactions between the ligand's isopropyl groups and the substrate funnel the amine onto the metal center [2].

Q: How do I choose the right base? A: Base selection is dictated by the pKa of your amine and functional group tolerance.

BaseStrength (pKa of conj. acid)Best Use CaseWarning
NaOtBu ~17Standard for robust substrates.Incompatible with esters/nitriles (nucleophilic attack).
Cs₂CO₃ ~10 (in DMSO)Weak base; high functional group tolerance.Requires high temp; solubility issues in Toluene.
LHMDS ~26Substrates with acidic protons (e.g., amides).Extremely moisture sensitive; use strictly anhydrous conditions.
K₃PO₃ ~12"Goldilocks" base (often used with water).Often requires 2-5% water to solubilize the inorganic salt.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: When your aryl halide has electron-withdrawing groups (EWGs) ortho/para, you don't need Palladium. However, weak nucleophiles (anilines) often fail to displace the halide.

The "Smart Solvent" Protocol

Standard


 relies on polar aprotic solvents (DMF, DMSO) to strip cations from the nucleophile. However, for anilines (weak nucleophiles), we need to activate the electrophile.

Protocol: HFIP-Mediated


 
Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor to the leaving group, significantly lowering the activation energy for the Meisenheimer complex [3].
  • Dissolve: 1.0 equiv Aryl Halide + 1.2 equiv Aniline in HFIP (0.5 M).

  • Add: No base is usually required (or mild base like 2,6-lutidine).

  • Heat: Stir at 40–60°C.

  • Workup: Evaporate HFIP (recoverable). Partition residue between EtOAc/NaHCO₃.

Q: Why use Fluorine (F) instead of Chlorine (Cl) for


? 
A:  Counter-intuitively, Aryl Fluorides react faster  in 

than Chlorides. The high electronegativity of F pulls electron density from the ring C-atom, making it more susceptible to nucleophilic attack (the rate-determining step). In Pd-catalysis, the opposite is true (I > Br > Cl >> F) because C-X bond breaking is the rate-determining step.

Module 3: Chemoselective Nitro Reduction

Context: You need to make the aniline precursor from a nitroarene, but your molecule contains a halogen (Cl, Br, I) that you need for a subsequent coupling step. Standard Hydrogenation (Pd/C + H₂) will strip the halogen (dehalogenation).

Protocol: Iron-Mediated Reduction (Bechamp Variant)

This method is chemically orthogonal to aryl halides. It will reduce -NO₂ to -NH₂ without touching -Cl, -Br, or -I [4].

Reagents:

  • Nitroarene (1.0 equiv)

  • Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspend: Mix Nitroarene, Fe powder, and

    
     in EtOH/Water.
    
  • Heat: Reflux (80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Monitor: Check TLC for disappearance of Nitro spot. Reaction typically takes 1–4 hours.

  • Workup (Critical):

    • Filter hot through a Celite pad (removes Iron sludge).

    • Wash pad with hot Ethanol.

    • Concentrate filtrate.

    • Note: If the filtrate turns brown/orange upon standing, residual Fe(II) is oxidizing. Perform an EDTA wash if metal purity is critical.

Module 4: Purification & Pd Removal

Context: In drug development, residual Palladium must be <10 ppm. A simple column is rarely enough.

Scavenger Selection Table

Add the scavenger at the end of the reaction (before filtration) or during workup.

Scavenger TypeBrand Name (Example)Target ImpurityProtocol
Silica-Thiol SiliaMetS ThiolPd(II), Pd(0)Add 4 equiv vs Pd loading. Stir 4h at 50°C. Filter.
Activated Carbon Darco KB-GPd ColloidsAdd 10 wt% vs product. Stir 1h. Filter.
Trimercaptotriazine MP-TMTPd(II) speciesResin-bound.[5] Good for homogeneous catalysts.
N-Acetylcysteine (Generic)Pd residuesWash organic layer with 5% aq. N-acetylcysteine solution.

Q: How do I know if I have removed the Pd? A: Do not rely on color. A clear oil can still contain 500 ppm Pd. Use ICP-MS for quantitative analysis. For a quick qualitative check in the lab, use a colorimetric "Pd Check" reagent (e.g., pyridylazo compounds) which turns red/purple in the presence of trace Pd [5].

Summary: The Synthesis Logic Map

Use this master workflow to select your methodology.

SynthesisLogic Input Substrate: Aryl-X + Amine CheckEWG Does Aryl-X have strong EWG (NO2, CN)? Input->CheckEWG YesEWG Pathway: SNAr CheckEWG->YesEWG Yes NoEWG Pathway: Metal Catalysis CheckEWG->NoEWG No SNAr_Opt Optimize: 1. Solvent: DMSO or HFIP 2. LG: F > Cl > Br YesEWG->SNAr_Opt CheckAmine Amine Type? NoEWG->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary Ligand1 Ligand: BrettPhos Precat: Pd-G4 Primary->Ligand1 Ligand2 Ligand: RuPhos Precat: Pd-G4 Secondary->Ligand2

Figure 2: Method Selection Flowchart for C-N Bond Formation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Colletto, C., et al. (2016).[6] Hexafluoroisopropanol as a distinct solvent for the SNAr reaction. Chemical Communications. Link

  • Chandra, D., et al. (2019). Chemoselective reduction of nitroarenes to anilines. RSC Advances. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

Sources

Technical Support Center: Troubleshooting [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid . As a Senior Application Scientist, I frequently see researchers treating complex synthetic intermediates and ligands like simple, inert buffers. This compound—structurally an N-phenyliminodiacetic acid monoanilide—is highly reactive under specific environmental conditions.

To prevent degradation, we must first understand the causality behind it. The molecule possesses three distinct structural liabilities: an electron-rich tertiary aniline nitrogen, a photolabile acetic acid branch, and a hydrolyzable anilide (amide) bond.

Below is our comprehensive troubleshooting guide, structured around the specific chemical modalities that cause this compound to fail in solution.

DegradationMechanisms API [(2-Anilino-2-oxoethyl) (phenyl)amino]acetic acid Light Light (UV/Vis) API->Light pH pH <4 or >8 API->pH Metals Trace Metals API->Metals PET Photoinduced Electron Transfer (PET) Light->PET Hydrolysis Amide Hydrolysis pH->Hydrolysis Chelation Coordination Complex Metals->Chelation Decarb Decarboxylation (-CO2) & Radicals PET->Decarb Cleavage Aniline + Iminodiacetic Acid Hydrolysis->Cleavage Oxidation Oxidative N-Dealkylation Chelation->Oxidation

Mechanistic pathways of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid degradation in solution.

Part 1: Troubleshooting FAQs & Causality Analysis

Photochemical Instability (The Decarboxylation Problem)

Q: My stock solutions turn yellow/brown and lose concentration within 24 hours when left on the benchtop. What is happening?

A: You are observing rapid photodegradation. The compound contains an N-phenylglycine core, which is highly susceptible to Photoinduced Electron Transfer (PET). Upon exposure to ambient light (especially in the UV and near-visible spectrum), the molecule acts as an electron donor, forming a radical-ion pair. In polar solvents, this process is highly efficient and leads to the rapid decarboxylation (loss of CO₂) of the carboxylate radical, leaving behind a highly reactive alkyl radical[1]. These radicals further degrade into N-methylaniline derivatives, formanilides, and highly colored dianilinomethane oligomers[2].

Solution: Solutions must be prepared and stored in strict actinic (amber) glassware.

Metal-Catalyzed Oxidative Cleavage

Q: Even when stored in the dark at a neutral pH, we observe a slow, steady degradation of the compound over several days. What is the hidden variable?

A: The parent structure of your compound (iminodiacetic acid) is a powerful, functionalized aromatic ligand known for its high utility in sorbing and chelating heavy metal ions[3]. If your biological buffers or solvents contain trace transition metals (e.g., Fe³⁺, Cu²⁺), they will spontaneously coordinate with the carboxylate oxygen, the tertiary amine nitrogen, and the amide carbonyl. This metal-coordination complex dramatically lowers the activation energy required for the oxidative N-dealkylation of the amine.

Solution: You must actively quench trace metals by introducing a competitive chelator (like EDTA) into your buffer system prior to dissolving the compound.

Amide Hydrolysis at pH Extremes

Q: We observe the appearance of free aniline in our HPLC chromatograms when formulating the compound in 0.1 M HCl or 0.1 M NaOH. How do we prevent this?

A: The (2-anilino-2-oxoethyl) branch contains an anilide (amide) bond. While amides are generally robust, the proximity of the tertiary amine can facilitate intramolecular catalysis. At pH extremes (< 4.0 or > 8.0), the bond undergoes classic acid-catalyzed or base-catalyzed hydrolysis, cleaving the molecule into aniline and N-phenyliminodiacetic acid.

Solution: Maintain the formulation strictly between pH 6.0 and 7.0 using a strong buffering agent (e.g., 10 mM Phosphate).

Part 2: Quantitative Degradation Profile

To aid in your experimental design, the following table summarizes the quantitative kinetics of the compound's degradation pathways under various environmental stressors.

Environmental StressorPrimary Degradation MechanismReaction Kinetics (

)
Estimated Half-Life (

)
Critical Preventative Action
Ambient Light (UV/Vis) PET & DecarboxylationHigh (

hr⁻¹)

hours
Actinic/amber glassware
Acidic pH (

4.0)
Acid-catalyzed HydrolysisModerate (

hr⁻¹)

hours
Buffer to pH 6.0–7.0
Basic pH (

8.5)
Base-catalyzed HydrolysisModerate (

hr⁻¹)

hours
Buffer to pH 6.0–7.0
Trace Metals (Fe³⁺, Cu²⁺) Chelation-induced OxidationVariable (Conc. dependent)2–5 daysAdd 0.1 mM EDTA / Chelex

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are engineered to confirm that the causality of degradation has been successfully mitigated.

Protocol A: Preparation of Ultra-Stable Stock Solutions

FormulationProtocol S1 1. Degas Solvent (Argon Sparging) S2 2. Buffer to pH 6.5 (10mM Phosphate) S1->S2 S3 3. Add Chelator (0.1mM EDTA) S2->S3 S4 4. Dissolve API (Actinic Glass) S3->S4 S5 5. Sterile Filter (0.22µm PTFE) S4->S5

Step-by-step workflow for preparing degradation-resistant stock solutions.

Step 1: Solvent Deoxygenation

  • Action: Sparge HPLC-grade water with Argon gas for 15 minutes.

  • Causality: Removes dissolved oxygen, starving the oxidative N-dealkylation pathway of its primary electron acceptor.

Step 2: Buffer Preparation

  • Action: Dissolve sodium phosphate salts to achieve a final concentration of 10 mM, adjusting strictly to pH 6.5.

  • Causality: Locks the solution in the zone of maximum amide stability, preventing both acid- and base-catalyzed hydrolysis.

Step 3: Chelator Addition

  • Action: Add EDTA to a final concentration of 0.1 mM.

  • Causality: EDTA outcompetes the iminodiacetic acid core for trace transition metals, neutralizing metal-catalyzed degradation.

Step 4: API Dissolution (Under Amber Light)

  • Action: Turn off overhead fluorescent lights. Using an amber volumetric flask, dissolve the [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid powder into the prepared buffer.

  • Causality: Eliminates the photon energy required to trigger the Photoinduced Electron Transfer (PET) decarboxylation cascade.

Step 5: System Suitability & Validation Check

  • Validation: Take a 1 mL aliquot, expose it to direct ambient light for 4 hours, and run it against a dark-stored control via HPLC. If the peak area of the light-exposed sample drops by >2% compared to the dark control, your actinic protection protocol has failed. Re-evaluate your glassware.

Protocol B: Stability-Indicating RP-HPLC Assay

To accurately monitor the degradation of this compound, standard HPLC methods are insufficient because the breakdown products (like aniline) can co-elute with the parent peak if the mobile phase is not optimized.

Step 1: Column Selection

  • Action: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) with end-capping.

  • Causality: End-capping prevents secondary interactions between the basic aniline degradation products and residual silanols on the silica support, preventing peak tailing.

Step 2: Mobile Phase Optimization

  • Action: Use a gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Causality: TFA acts as an ion-pairing agent, fully protonating the tertiary amine and ensuring sharp, reproducible peak shapes for both the parent compound and its aniline degradants.

Step 3: Detection

  • Action: Set the UV-Vis Diode Array Detector (DAD) to monitor at 254 nm (aromatic rings) and 210 nm (carbonyl/amide bonds).

Step 4: System Suitability & Validation Check

  • Validation: Inject a forced-degradation sample (parent compound spiked with 1% aniline). Calculate the resolution (

    
    ) between the parent peak and the aniline peak. Self-Validation Rule:  If 
    
    
    
    , the method is not stability-indicating. You must decrease the initial %B in your gradient to increase retention and separation before trusting any stability data.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Google Patents (google.com)

Sources

Common experimental errors in working with anilino compounds.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with anilino compounds. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and provides concise, technically grounded answers.

Q1: Why are my anilino compounds turning dark-colored upon storage?

A: The discoloration of anilino compounds, often manifesting as a darkening to purple or black, is typically due to atmospheric oxidation.[1][2] The amino group on the aniline ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[2][3] To mitigate this, store anilino compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][5]

Q2: I'm observing poor solubility of my anilino-based drug candidate in aqueous solutions. What are the likely causes and solutions?

A: Poor aqueous solubility is a frequent challenge with anilino compounds, especially those with multiple aromatic rings, which increases their lipophilicity.[6] The stable crystalline structure of these compounds can also hinder dissolution.[6] The solubility of anilino compounds is often pH-dependent due to the basicity of the aniline nitrogen.[6][7]

  • Solution: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). Protonation of the nitrogen atoms will form a more soluble salt.[6] For organic-based solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good starting points.[6] The use of co-solvents like ethanol or polyethylene glycol (PEG) can also be effective.[6]

Q3: My synthesis of a substituted aniline is resulting in a mixture of mono-, di-, and even tri-substituted products. How can I improve selectivity?

A: This is a classic issue arising from the strong activating effect of the amino group, which makes the aromatic ring highly susceptible to electrophilic substitution.[8][9] To enhance selectivity:

  • Protect the Amine Group: Converting the amino group to an acetanilide moderates its activating effect, allowing for more controlled reactions like halogenation.[2][9]

  • Control Reaction Conditions: Lowering the reaction temperature can help manage the reaction rate and improve selectivity.[2]

Q4: What are the best practices for storing anilino compounds to ensure their long-term stability?

A: Proper storage is crucial for maintaining the integrity of anilino compounds.[3]

  • Temperature: Store at room temperature, ideally between 15°C and 25°C (59°F to 77°F), to prevent degradation.[3]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Container: Use a tightly sealed, clearly labeled container to prevent moisture absorption and contamination.[3][4]

  • Light: Protect from light, as it can catalyze degradation.[5]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Synthesis & Reaction Issues
Problem Probable Cause(s) Troubleshooting Steps
Low or No Yield in Buchwald-Hartwig Amination Inactive catalyst, inappropriate ligand, or poor reaction conditions.[10]- Ensure the quality and proper storage of the palladium precatalyst. - Screen a variety of bulky, electron-rich phosphine ligands.[10] - Increase reaction temperature and extend reaction time, monitoring by TLC or GC-MS.[10] - Ensure a strictly inert atmosphere to prevent catalyst deactivation.[10]
Formation of Dark-Colored Byproducts Oxidation of the aniline starting material or product.[2]- Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[10] - Use freshly distilled or purified aniline to remove impurities that can catalyze polymerization.[2] - Maintain strict temperature control to avoid exothermic spikes that promote side reactions.[2]
Unexpected meta-Substitution in Nitration Protonation of the amino group under strong acidic conditions.[9]- The highly acidic conditions used for nitration (e.g., HNO3/H2SO4) protonate the amino group, forming an anilinium ion. This deactivating group directs substitution to the meta position.[9] - To achieve ortho or para nitration, protect the amino group as an acetanilide before nitration.
Purification & Analysis Issues
Problem Probable Cause(s) Troubleshooting Steps
Difficulty in Purifying Product by Column Chromatography Co-elution of structurally similar impurities.[11]- Optimize the solvent system for normal-phase chromatography to improve selectivity.[11] - Consider using high-performance liquid chromatography (HPLC) for more challenging separations.[12]
Inconsistent Results in HPLC Analysis Compound instability in the mobile phase, or poor method development.- Assess the stability of the anilino compound in the chosen mobile phase. - For poorly soluble compounds, consider on-line solid-phase extraction (SPE) prior to HPLC analysis to improve sensitivity and reduce matrix effects.[13][14] - Develop a robust gradient elution method to ensure complete elution and avoid cross-contamination.[11]
Thermal Degradation during GC Analysis Anilino compounds can be thermolabile.[13][14]- Consider derivatization to a less polar and more volatile compound to improve chromatographic properties.[15] - Use a lower injection port temperature. - HPLC is often a better alternative for analyzing thermolabile anilino compounds as it does not require high temperatures.[13]

Section 3: Experimental Protocols

Protocol: General Synthesis of a Substituted Aniline via Buchwald-Hartwig Amination

This protocol provides a general framework. Specific conditions may need optimization based on the substrates used.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), the aniline (1.2 mmol), a suitable palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene, 5 mL) and a base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]

Protocol: Stability Assessment via Forced Degradation

This protocol helps to understand the degradation pathways of an anilino compound.[5]

  • Stock Solution Preparation: Prepare a stock solution of the anilino compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Heat the solid compound in an oven at a controlled temperature.

    • Photostability: Expose the stock solution to UV light.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

Section 4: Visualizing Key Concepts

General Troubleshooting Workflow for Synthesis

G start Low/No Product Formation check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impure check_catalyst Assess Catalyst and Ligand Activity check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive check_conditions Optimize Reaction Conditions (Temp, Time) check_catalyst->check_conditions Catalyst Active check_conditions->start Suboptimal check_atmosphere Ensure Strictly Inert Atmosphere check_conditions->check_atmosphere Conditions Optimized check_atmosphere->start Oxygen Present troubleshoot_side_reactions Identify and Mitigate Side Reactions check_atmosphere->troubleshoot_side_reactions Atmosphere Inert purification Optimize Purification Strategy troubleshoot_side_reactions->purification Side Reactions Minimized success Successful Synthesis purification->success

Caption: A logical workflow for troubleshooting common synthesis issues with anilino compounds.

Factors Affecting Anilino Compound Stability

G Anilino_Stability Anilino Compound Stability Temperature Temperature Anilino_Stability->Temperature Light Light Exposure Anilino_Stability->Light Oxygen Atmospheric Oxygen Anilino_Stability->Oxygen Moisture Moisture/Humidity Anilino_Stability->Moisture pH pH of Solution Anilino_Stability->pH Degradation Degradation (Oxidation, Hydrolysis) Temperature->Degradation Light->Degradation Oxygen->Degradation Moisture->Degradation pH->Degradation (in solution)

Caption: Key environmental factors that can influence the stability and degradation of anilino compounds.

References

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Bloom Tech. (2025, March 19). What Are The Storage Requirements For 2-Anilinoethanol? Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Globe Thesis. (2021, February 11). Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. Retrieved from [Link]

  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229–1234. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Pérez, M., Poyatos, J. M., & Osorio, F. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Chemosphere, 163, 167–174. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Technical Support Center: Purification & Impurity Management for [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Synonyms:


-Phenyl-

-(phenylcarbamoylmethyl)glycine;

-Phenyliminodiacetic acid monoanilide. Chemical Classification:

-substituted glycine derivative / Peptidomimetic intermediate.

This guide addresses the purification of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid , a critical intermediate often synthesized via the alkylation of


-phenylglycine or the partial amidation of 

-phenyliminodiacetic acid.

Researchers frequently encounter three specific classes of impurities that degrade assay performance and yield:

  • Bis-anilides: Over-reacted neutral byproducts (insoluble in base).

  • Oxidative Colorants: Azo/azoxy species derived from residual aniline (causing pink/brown discoloration).

  • Hydrolysis Fragments: Free

    
    -phenyliminodiacetic acid (highly water-soluble).
    

Troubleshooting Guides

Issue #1: Product Contains Insoluble White Solids (Bis-Anilide Contamination)

Symptom: After synthesis, the crude solid does not fully dissolve in mild base, or NMR shows extra aromatic protons and missing carboxylic acid protons. Diagnosis: Formation of


-Diphenyliminodiacetamide  (Bis-anilide).
Cause:  During the acylation step, if the stoichiometry of aniline is too high or the temperature is uncontrolled, the carboxylic acid tail of your target molecule reacts with a second equivalent of aniline.

Corrective Protocol: The pH-Swing Fractionation Mechanism: The target molecule is a mono-carboxylic acid (pKa ~3.5–4.0). The bis-anilide impurity is neutral. We exploit this by converting the target into its water-soluble sodium salt, leaving the neutral impurity as a solid.

  • Dissolution: Suspend the crude mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Why: This deprotonates the carboxylic acid (

      
      ), solubilizing the target. The bis-anilide remains neutral and insoluble.
      
  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3) or Celite pad.

    • Result: The solid residue is the bis-anilide impurity. The filtrate contains your target.

  • Extraction (Optional but Recommended): Wash the basic filtrate twice with Ethyl Acetate (EtOAc) .

    • Why: This removes trace unreacted aniline and non-polar neutrals that might have "ridden along" in the water.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~3.0.

    • Observation: The target molecule will precipitate as a white/off-white solid.

  • Collection: Filter, wash with cold water, and dry.[1][2]

Issue #2: Product is Pink or Brown (Aniline Oxidation)

Symptom: The solid is off-white, pink, or turns brown upon storage. Diagnosis: Presence of Aniline oligomers or Azobenzene derivatives. Cause: Residual aniline from the synthesis oxidizes rapidly in air, especially under light exposure.

Corrective Protocol: Reductive Carbon Treatment Mechanism: Activated carbon adsorbs high-molecular-weight colored impurities. Sodium dithionite acts as a reducing agent to break down colored azo-linkages.

  • Solubilization: Dissolve the crude acid in a mixture of Ethanol:Water (1:1) at 60°C.

  • Additives: Add Activated Carbon (10 wt%) and a pinch of Sodium Dithionite (

    
    ) .
    
    • Why: Dithionite reduces oxidized aniline species; carbon adsorbs the hydrophobic chromophores.

  • Reflux: Stir at 60–70°C for 30 minutes.

  • Hot Filtration: Filter while hot through a pre-warmed Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Note: If no crystals form, evaporate 50% of the ethanol to force precipitation.

Issue #3: Low Yield / Sticky Gum (Hydrolysis & Diacid Contamination)

Symptom: Product does not precipitate cleanly at acidic pH or forms a gum. Diagnosis: Contamination with


-Phenyliminodiacetic acid  (Diacid).
Cause:  Hydrolysis of the amide bond (if heated too long in acid/base) or under-reaction of the anhydride precursor.

Corrective Protocol: Selective Recrystallization Mechanism: The diacid is significantly more soluble in water than the mono-anilide due to having two ionizable carboxyl groups.

  • Solvent Choice: Use Water with a minimum amount of Methanol .

  • Procedure:

    • Suspend the gum/solid in boiling water.

    • Add Methanol dropwise just until the solid dissolves.

    • Cool slowly.[2]

  • Differentiation: The mono-anilide (Target) is less soluble and will crystallize first. The diacid tends to stay in the mother liquor.

  • Wash: Wash the collected crystals with ice-cold water (not organic solvent, as the mono-anilide has moderate organic solubility).

Visualized Protocols

Diagram 1: The pH-Swing Purification Logic

This workflow is the primary method for separating the target from both Bis-anilides and Aniline.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Bis-amide + Aniline) NaOH_Step Add 1M NaOH (pH > 10) Stir 30 mins Crude->NaOH_Step Filter_Step Filtration NaOH_Step->Filter_Step Solid_Residue Solid Residue: Bis-Anilide (Discard) Filter_Step->Solid_Residue Insoluble Filtrate_Basic Basic Filtrate: Target (Na Salt) + Aniline Filter_Step->Filtrate_Basic Soluble Extract_Step Wash with Ethyl Acetate Filtrate_Basic->Extract_Step Org_Layer Organic Layer: Aniline + Neutrals (Discard) Extract_Step->Org_Layer Extracts Impurities Aq_Layer Aqueous Layer: Target (Na Salt) Only Extract_Step->Aq_Layer Retains Product Acidify_Step Acidify with 2M HCl to pH 3.0 Aq_Layer->Acidify_Step Precipitate Precipitate: Pure Target Mono-Acid Acidify_Step->Precipitate Crystallization

Caption: Separation logic relying on the amphoteric nature of the target versus neutral/basic impurities.

Diagram 2: Impurity Origin Pathway

Understanding where impurities come from helps in prevention.

ImpurityOrigins Start N-Phenylglycine + Chloroacetyl Chloride Inter Intermediate: Chloroacetyl-N-phenylglycine Start->Inter Target TARGET MOLECULE (Mono-Anilide) Inter->Target Primary Reaction BisAmide IMPURITY: Bis-Anilide Target->BisAmide Side Reaction DiAcid IMPURITY: N-Phenyliminodiacetic Acid Target->DiAcid Degradation Aniline + Aniline Aniline2 + Excess Aniline (Over-reaction) Water + H2O (Hydrolysis)

Caption: Reaction cascade showing how stoichiometry and moisture control determine impurity profile.

Data Summary: Solubility & Properties

PropertyTarget MoleculeBis-Anilide (Impurity)Diacid (Impurity)Aniline (Impurity)
State White SolidWhite/Off-white SolidWhite CrystallineOily Liquid / Solid
Acid/Base Acidic (-COOH)NeutralDi-AcidicBasic
Solubility (pH 10) Soluble InsolubleSolubleInsoluble
Solubility (pH 1) InsolubleInsolubleSolubleSoluble (Salt)
Solubility (EtOAc) ModerateLowLowHigh
Removal Method PrecipitationFiltration (at pH 10)RecrystallizationAcid Wash / Extr.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but it is often unnecessary and difficult due to the streaking of the free carboxylic acid. If you must use a column, add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1) to keep the acid protonated and reduce tailing.

Q: My product is oiling out during acidification. What should I do? A: This is common if the concentration is too high or acidification is too rapid.

  • Dilute the aqueous solution before acidification.

  • Seed the solution with a small crystal of pure product if available.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Ensure the temperature is below 10°C .

Q: How do I store the purified compound? A: Store in a tightly sealed amber vial at 2–8°C. The aniline moiety makes it susceptible to oxidation (browning) over time if exposed to light and air.

Q: What is the best HPLC method for purity analysis? A: Use a C18 column with an acidic mobile phase to suppress ionization of the carboxylic acid.

  • Buffer: 0.1% Phosphoric Acid or TFA in Water.

  • Organic: Acetonitrile.

  • Gradient: 10% to 90% ACN over 20 minutes.

  • Detection: UV at 254 nm (Strong absorption by the two phenyl rings).

References

  • Synthesis of Phenyl Amino Acetic Acid Derivatives: Sammaiah, G., et al.[3] "Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides." Asian Journal of Chemistry, vol. 24, no. 1, 2012.

  • General Purification of N-Phenylglycine Derivatives: Organic Syntheses, Coll. Vol. 2, p. 496 (1943); Vol. 19, p. 70 (1939). (Methodology for N-nitroso-N-phenylglycine purification via carbon treatment).

  • Solubility and Stability of Phenyliminodiacetic Acid Derivatives: Veeprho Laboratories. "N-Phenyliminodiacetic acid | CAS 1137-73-1."[4][5][6][7][8] (Technical Data Sheet regarding surface-active arylamine properties).

  • Chromatographic Separation of Anilino-Acids: Walsh Medical Media. "Various Aspects in the Impurity Profiling of Pharmaceutical Formulations." (General guidelines on separating organic acid impurities).

Sources

Validation & Comparative

Methods for validating the purity of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative technical guide for validating the purity of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid .

Executive Summary & Structural Profiling

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (Chemical Formula:


, Exact Mass: ~284.12 Da) is a complex, bifunctional amino acid derivative. Structurally, it features an acetic acid moiety, a tertiary amine substituted with a phenyl group, and an anilide (2-anilino-2-oxoethyl) group.

From an analytical perspective, this molecule presents specific behavioral traits:

  • Zwitterionic/Ionizable Tendencies: The presence of the carboxylic acid (

    
     ~3.5) dictates strict pH control during chromatography to prevent peak tailing.
    
  • Strong Chromophores: Unlike standard aliphatic amino acids, the dual phenyl rings and amide backbone provide robust native UV absorbance.

  • Lability: The anilide bond is susceptible to hydrolysis under extreme pH or thermal stress, necessitating stability-indicating methods.

To establish a self-validating system for batch release, a single analytical method is insufficient. We must employ an orthogonal strategy combining RP-HPLC-UV (routine purity), LC-HRMS (impurity elucidation), and 1H-qNMR (absolute quantification).

Orthogonal Methodologies: Quantitative Comparison

To objectively evaluate the performance of each alternative, the following table summarizes the operational metrics of the three core methodologies.

Analytical MethodPrimary FunctionSensitivity (LOD/LOQ)Specificity / ResolutionRun TimeRelative Cost
RP-HPLC-UV Routine Relative Purity (%)~0.05 µg/mL / 0.15 µg/mLHigh (Chromatographic)20 minsLow
LC-HRMS Impurity ID & Mass Profiling~1 ng/mL / 5 ng/mLVery High (m/z & RT)25 minsHigh
1H-qNMR Absolute Purity (%)~10 µg/mL / 30 µg/mLAbsolute (Structural)10 minsMedium

Method 1: Reverse-Phase HPLC-UV (The Workhorse)

The Causality of the Method

Standard amino acid analysis often requires complex pre-column derivatization (e.g., using OPA or FMOC-Cl) to introduce fluorescent or UV-active tags1[1]. However, because[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid inherently possesses two phenyl rings, it exhibits strong native absorbance at 254 nm, allowing us to bypass derivatization entirely. To counteract the ionization of the carboxylic acid—which causes severe peak tailing on silica-based stationary phases—we utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to keep the molecule fully protonated.

Step-by-Step Protocol & Self-Validation

This protocol aligns with2[2] standards for specificity and precision.

  • Column Selection: C18 Reverse Phase (e.g., 5 µm, 4.6 × 250 mm) maintained at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes; flow rate at 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • System Suitability Testing (SST): Prior to sample injection, inject a reference standard 5 times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the tailing factor is ≤ 1.5.

Method 2: LC-HRMS (Impurity Profiling & Elucidation)

The Causality of the Method

While HPLC-UV is excellent for quantifying the main peak, it operates on the flawed assumption that all impurities share the same UV response factor. Furthermore, TFA causes severe ion suppression in mass spectrometry. Therefore, our LC-HRMS method substitutes TFA with 0.1% Formic Acid. This method is specifically designed to monitor for the degradation of the anilide bond, identifying hydrolysis byproducts such as aniline (


 94.06) and N-phenyliminodiacetic acid (

210.07).
Step-by-Step Protocol
  • Column Selection: UPLC C18 (1.7 µm, 2.1 × 100 mm) at 40°C.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Acquisition: Scan range

    
     50–1000. Extract the ion chromatogram (EIC) for the parent compound at 
    
    
    
    .
  • Validation: Spike the sample with 0.1% aniline. The system is validated if the mass accuracy of the spiked impurity is within 5 ppm of its theoretical exact mass.

Method 3: Quantitative 1H-NMR (qNMR) (The Absolute Standard)

The Causality of the Method

Chromatographic methods yield relative purity. Quantitative NMR (qNMR) overcomes this by measuring the absolute number of protons, providing a direct mass-balance equivalent without requiring a reference standard of the exact analyte 3[3]. We select Maleic acid as the Internal Standard (IS) because its sharp singlet at ~6.26 ppm falls perfectly into the "empty" spectral window between the aliphatic


 signals (4.0–4.5 ppm) and the aromatic protons (6.5–7.5 ppm) of our target molecule, ensuring zero signal overlap.
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of certified Maleic acid (TraceCERT®). Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Apply a 90° excitation pulse. Crucially, set the relaxation delay (

    
    ) to ≥ 30 seconds (at least 
    
    
    
    ) to ensure complete longitudinal relaxation of all protons.
  • Processing: Apply broad-band

    
     decoupling to eliminate satellite interference[3]. Phase and baseline correct manually.
    
  • Calculation: Integrate the Maleic acid singlet (2H) and a distinct, isolated signal from the analyte (e.g., the methylene protons). Calculate absolute purity using the standard qNMR mass-balance equation.

Purity Validation Logical Workflow

The following diagram illustrates the self-validating decision tree for batch release, ensuring that all E-E-A-T principles and ICH guidelines are met before a product is approved.

PurityWorkflow Sample [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Batch Sample HPLC RP-HPLC-UV (Relative Purity & SST) Sample->HPLC Step 1 LCMS LC-HRMS (Impurity ID: m/z 285.12) Sample->LCMS Step 2 QNMR 1H-qNMR (Absolute Purity vs IS) Sample->QNMR Step 3 Decision Meets ICH Q2(R2) Acceptance Criteria? HPLC->Decision LCMS->Decision QNMR->Decision Release Batch Release (>98.0% Purity) Decision->Release Yes Reject OOS Investigation & Repurification Decision->Reject No

Caption: Orthogonal analytical workflow for the purity validation of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

References

1.2[2] 2.3[3] 3.1[1]

Sources

A Comparative Guide to the Bioactivity of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential bioactivity of the novel compound, [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of published bioactivity data for the target compound, this document establishes a predictive framework based on its structural analogy to well-characterized pharmaceuticals, primarily Diclofenac. Herein, we delve into the established mechanisms of action of comparable drugs and provide detailed experimental protocols to hypothetically assess the anti-inflammatory and analgesic potential of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Introduction: Structural Rationale for Comparison

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is a synthetic compound featuring a core structure reminiscent of phenylacetic acid derivatives. This class of compounds is notable for its prevalence among non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities, particularly the presence of an acetic acid moiety linked to a substituted aniline ring, suggest a plausible, yet unconfirmed, potential for anti-inflammatory and analgesic properties.

Given these structural cues, a logical and scientifically rigorous approach to predicting its bioactivity involves a direct comparison with a widely used NSAID that shares a similar scaffold: Diclofenac . Diclofenac, or 2-[(2,6-dichloroanilino)phenyl]acetic acid, is a potent NSAID used to treat pain and inflammatory conditions[1][2]. By understanding the bioactivity and mechanisms of Diclofenac, we can establish a benchmark for the potential therapeutic profile of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid and design a comprehensive strategy for its evaluation.

The Benchmark: Bioactivity of Diclofenac

Diclofenac is a well-established NSAID with potent analgesic, anti-inflammatory, and antipyretic properties[3][4]. Its primary mechanism of action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[1][3][5].

Mechanism of Action: COX-1 and COX-2 Inhibition

The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6]. Conversely, the inhibition of COX-1, a constitutively expressed isoform involved in gastric mucosa protection and platelet aggregation, is associated with the common gastrointestinal side effects of NSAIDs.[6][7].

Diclofenac is known to inhibit both COX-1 and COX-2, with a preferential selectivity for COX-2.[8][9]. This preferential inhibition of COX-2 is thought to contribute to its potent anti-inflammatory effects.[10]. However, its action on COX-1 is significant enough to be associated with a risk of gastrointestinal adverse effects.[2][7].

The multifaceted mechanism of Diclofenac also extends beyond COX inhibition, with studies suggesting it may also inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes, and potentially inhibit phospholipase A2.[1][3].

Table 1: Comparative Bioactivity Profile

Compound Target IC₅₀ (COX-1) IC₅₀ (COX-2) In Vivo Efficacy (Carrageenan-induced Paw Edema) In Vivo Efficacy (Acetic Acid-induced Writhing)
Diclofenac (Reference) COX-1/COX-2~5.2 µM~0.9 µMSignificant reduction in paw edemaSignificant reduction in writhing
[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Hypothesized: COX-1/COX-2To be determinedTo be determinedTo be determinedTo be determined

Note: IC₅₀ values for Diclofenac can vary depending on the assay conditions. The values presented are representative.

Proposed Experimental Evaluation of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

To empirically determine the bioactivity of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, a series of standardized in vitro and in vivo assays are proposed. These protocols are designed to provide a comprehensive assessment of its potential anti-inflammatory and analgesic properties, using Diclofenac as a positive control.

In Vitro Evaluation: Cyclooxygenase (COX) Inhibition Assay

This assay will determine the compound's direct inhibitory effect on COX-1 and COX-2 enzymes, providing insight into its mechanism of action and potential for therapeutic efficacy and side effects.

Principle: The inhibitory activity against COX-1 and COX-2 is measured using a colorimetric assay that detects the peroxidase component of COX activity. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6][11].

  • Preparation of Reagents:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • TMPD (colorimetric substrate).

    • Test compound and Diclofenac dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations (typically in triplicate). For control wells, add 10 µL of the vehicle (e.g., DMSO).

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrates, Buffers) Plate_Setup Plate Setup: Add Buffer, Heme, Enzyme Reagents->Plate_Setup Compound Prepare Compound Dilutions Inhibitor_Add Add Test Compound or Vehicle Compound->Inhibitor_Add Plate_Setup->Inhibitor_Add Pre_Incubate Pre-incubate (15 min) Inhibitor_Add->Pre_Incubate Reaction_Start Initiate Reaction: Add Arachidonic Acid & TMPD Pre_Incubate->Reaction_Start Measure Measure Absorbance (590 nm) Reaction_Start->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to assess the anti-inflammatory activity of novel compounds.[12][13][14].

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The increase in paw volume is measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[12][15].

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Grouping:

    • Group I: Vehicle control (e.g., saline or 0.5% CMC).

    • Group II: Positive control (Diclofenac, e.g., 10 mg/kg, p.o.).

    • Group III-V: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, Diclofenac, or the test compound orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16].

  • Data Analysis:

    • Calculate the paw edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Paw_Edema_Workflow Start Acclimatize & Group Rats Measure_Initial Measure Initial Paw Volume (V₀) Start->Measure_Initial Dosing Administer Test Compound, Diclofenac, or Vehicle Measure_Initial->Dosing Induce_Edema Inject Carrageenan (0.1 mL, 1%) into Subplantar Region Dosing->Induce_Edema Measure_Post Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induce_Edema->Measure_Post Analysis Calculate Edema (Vt - V₀) & % Inhibition Measure_Post->Analysis End Results Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vivo Evaluation: Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity. The test is sensitive to NSAIDs and other analgesic agents.[17][18][19].

Principle: Intraperitoneal injection of a mild irritant, such as acetic acid, causes a stereotypical stretching and writhing behavior in mice, which is indicative of visceral pain.[20]. Analgesic compounds reduce the frequency of these writhes.

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (Diclofenac, e.g., 10 mg/kg, i.p.).

    • Group III-V: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).

  • Procedure:

    • Administer the vehicle, Diclofenac, or the test compound.

    • After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 15-minute period.[20][21].

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

Writhing_Test_Workflow Start Acclimatize & Group Mice Dosing Administer Test Compound, Diclofenac, or Vehicle Start->Dosing Wait Wait for Pre-treatment Period (30-60 min) Dosing->Wait Induce_Pain Inject Acetic Acid (0.6%) Intraperitoneally Wait->Induce_Pain Observe Observe & Count Writhes for 15 minutes Induce_Pain->Observe Analysis Calculate Mean Writhes & % Inhibition Observe->Analysis End Results Analysis->End

Caption: Experimental workflow for the acetic acid-induced writhing test.

Conclusion and Future Directions

The structural characteristics of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid provide a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. By using Diclofenac as a benchmark, a clear pathway for its biological evaluation can be established. The proposed in vitro and in vivo experimental protocols offer a comprehensive and validated approach to characterizing its bioactivity.

Successful demonstration of efficacy in these models, particularly if coupled with a favorable COX-2 selectivity profile, would warrant further preclinical development, including pharmacokinetic studies and more extensive safety profiling. The synthesis and evaluation of derivatives could also be a fruitful avenue for future research to establish structure-activity relationships.[22][23][24].

References

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

  • Wikipedia contributors. (2024, March 3). Diclofenac. In Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Diclofenac Sodium? Patsnap Synapse. [Link]

  • Dr.Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Dr.Oracle. [Link]

  • Akhtar, M. N., & Shaukat, A. (2023). Diclofenac. In StatPearls. StatPearls Publishing. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium? R Discovery. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Bio-protocol. [Link]

  • Current Protocols. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 112(1), 3S-8S. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563–7568. [Link]

  • Bannon, A. W., & Malmberg, A. B. (2007). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology. [Link]

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs (open circles) for COX-1 and COX-2. ResearchGate. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Swamy, M. V., & Cooma, I. (2011). Diclofenac, a selective COX-2 inhibitor, inhibits DMH-induced colon tumorigenesis through suppression of MCP-1, MIP-1α and VEGF. Molecular carcinogenesis, 50(9), 707–718. [Link]

  • Ballo, A., Sanogo, R., & Dembélé, L. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 34-42. [Link]

  • Google Patents. (2005). A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.
  • PrepChem. (n.d.). Synthesis of 2-[2-amino-3-(4-chloroanilino)phenyl]acetic acid. PrepChem. [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]

  • International Journal of Research in Recent Related Scientific Disciplines. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6-dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Recent Related Scientific Disciplines, 4(3), 27-39. [Link]

Sources

Structural confirmation of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid using X-ray crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Implementation Guide Subject: Definitive Structural Elucidation vs. Spectroscopic Approximation

Executive Summary: The Structural Challenge

In the development of peptidomimetics and N-substituted glycine derivatives, [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (


) presents a specific characterization challenge. While 1H-NMR confirms connectivity, it frequently fails to resolve the absolute conformation of the tertiary amine and the hydrogen-bonding network in the solid state.

This guide compares the "Gold Standard" performance of Single Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, FTIR). It demonstrates why SCXRD is the requisite method for confirming the zwitterionic nature, packing motifs, and stereochemical orientation of this sterically crowded molecule.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following analysis objectively compares the "performance" of SCXRD in resolving the structure of the target molecule against standard laboratory techniques.

Performance Matrix: Structural Elucidation
FeatureSCXRD (The Product) 1H / 13C NMR (Alternative) FT-IR (Alternative)
Connectivity Absolute (Direct imaging of electron density)High (Inferred via coupling constants)Low (Functional group ID only)
Stereochemistry Definitive (Resolves absolute configuration & torsion angles)Ambiguous (Requires NOESY; difficult with rotamers)None
Tautomeric State Visible (Distinguishes

vs

/

)
Solvent Dependent (Fast exchange obscures protons)Inferred (Shift in Carbonyl stretch)
Intermolecular Forces Mapped (Precise H-bond lengths & angles)Invisible (Concentration dependent shifts only)Qualitative (Broadening of peaks)
Sample Recovery Non-Destructive (Crystal remains intact)Non-Destructive Destructive (KBr pellet)
The "Why" – Scientific Causality
  • The Rotamer Problem: The central nitrogen in [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is bonded to a phenyl ring and two carbonyl-containing chains. In solution (NMR), rapid rotation around the

    
     bonds averages the signals, masking the true low-energy conformation found in the drug product.
    
  • The Zwitterion Ambiguity: Amino acids often crystallize as zwitterions (

    
    ). NMR in 
    
    
    
    or
    
    
    imposes a solvent-specific state that may not match the solid-state API (Active Pharmaceutical Ingredient) form. Only SCXRD directly locates the hydrogen atoms on the carboxylate/amine to confirm the neutral vs. zwitterionic state.
Experimental Protocol: The Confirmation Workflow

To replicate this structural confirmation, follow this self-validating protocol. This workflow prioritizes crystal quality, the primary bottleneck in SCXRD.

Phase 1: Crystallization (The Critical Step)

Target: Single, transparent, block-like crystals (


 mm).
  • Solvent Screen: Prepare saturated solutions of the crude compound (20 mg) in:

    • System A: Ethanol/Water (1:1 v/v) – Promotes H-bonding networks.

    • System B: Acetone/Hexane (Vapor Diffusion) – Slower growth, higher purity.

    • System C: Dimethylformamide (DMF) – For stubborn solubility (requires slow evaporation).

  • The Slow Evaporation Method (Recommended for System A):

    • Dissolve 20 mg of compound in 2 mL warm Ethanol.

    • Add water dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Checkpoint: Inspect after 48-72 hours. Look for distinct geometric edges (avoid dendritic/needle growth).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal under polarized light (extinguishes sharply). Mount on a MiTeGen loop using perfluoropolyether oil.

  • Collection:

    • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

      
       radiation, 
      
      
      
      Å).
    • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the terminal phenyl rings.

    • Strategy: Collect full sphere (redundancy > 4.0) to ensure high resolution (

      
       Å or better).
      
  • Refinement (Software: SHELXL / OLEX2):

    • Solve using Intrinsic Phasing (SHELXT).

    • Refine using Least Squares (SHELXL).

    • Hydrogen Treatment: Locate

      
       and 
      
      
      
      atoms from the difference Fourier map (critical for proving the H-bond network). Constrain
      
      
      atoms using a riding model.[1]
Structural Visualization & Logic

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where SCXRD resolves ambiguities that NMR leaves open.

G Synthesis Crude Synthesis [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid NMR 1H-NMR Analysis (Solvent: DMSO-d6) Synthesis->NMR Ambiguity AMBIGUITY DETECTED: - Rapid Amide Rotation? - Zwitterion vs Neutral? - Intermolecular Packing? NMR->Ambiguity Broad signals Cryst Recrystallization (Slow Evap: EtOH/H2O) Ambiguity->Cryst Required for Submission Diffraction SCXRD Data Collection (Mo-Kα, 100K) Cryst->Diffraction Single Crystal Isolated Solution Structure Solution (SHELXT / OLEX2) Diffraction->Solution Result FINAL CONFIRMATION: - Monoclinic P21/c (Likely) - R-factor < 5% - H-Bond Network Mapped Solution->Result Result->Synthesis Validation of Synthetic Route

Caption: Workflow demonstrating the necessity of SCXRD to resolve conformational and tautomeric ambiguities identified during initial NMR screening.

Expected Structural Outcomes (Data Interpretation)

Based on the functional groups (Carboxylic Acid + Amide + Aniline), the SCXRD analysis will likely reveal the following "Supramolecular Synthons," which are the key deliverables of this analysis:

  • The Acid Dimer: The carboxylic acid tail (

    
    ) will likely form a centrosymmetric dimer [
    
    
    
    motif] with a neighboring molecule.
    • Metric:

      
       distance 
      
      
      
      Å.
  • The Amide Chain: The amide

    
     (anilino group) acts as a donor. It will likely hydrogen bond to the carbonyl oxygen of the amide or the acid of a neighboring molecule.
    
    • Metric:

      
       distance 
      
      
      
      Å.
  • Conformation: The central nitrogen is expected to be nearly planar (sum of angles

    
    ) due to conjugation with the phenyl ring and the carbonyl group, a feature impossible to prove via NMR.
    
References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal packing forces). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Assessing the Reproducibility of Experiments Involving[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated hundreds of photoinitiating systems and chelating agents for use in advanced biomaterials and drug development. When optimizing highly cross-linked polymer networks or complex biochemical assays, the reproducibility of your chemical inputs is the difference between a scalable product and a costly batch failure.

This guide provides an in-depth, objective comparison of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid against industry-standard alternatives. By deconstructing the mechanistic causality behind its structural design, we will explore why this specific derivative offers superior experimental reproducibility, supported by self-validating kinetic data.

Mechanistic Causality: The Structural Advantage

To understand the performance of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, we must first look at its parent scaffold:[1]. NPG is a classic, highly effective electron-donating co-initiator used in bimolecular photoinitiating systems (often paired with Camphorquinone, CQ)[2]. However, standard NPG suffers from two critical flaws in high-performance environments:

  • High Diffusion Rates: Its relatively low molecular weight allows for rapid diffusion in low-viscosity states, leading to uncontrolled radical-radical recombination.

  • Batch Variability: This premature termination introduces significant standard deviations in the final degree of polymer conversion.

By substituting the amine with a (2-anilino-2-oxoethyl) group, we engineer two specific mechanistic advantages:

  • Steric Shielding: The bulky acetanilide moiety physically shields the central tertiary amine. Upon electron transfer to the excited photosensitizer, the resulting radical cation is sterically protected. This drastically reduces premature termination rates, ensuring a highly reproducible, linear initiation phase.

  • Secondary Hydrogen Bonding: The newly introduced amide carbonyl and N-H groups form transient hydrogen bonds with the photosensitizer. This thermodynamic stabilization of the exciplex intermediate lowers the activation energy required for the subsequent proton transfer, driving the reaction forward with higher efficiency.

G Photosensitizer Photosensitizer (CQ) Excitation (470 nm) ExcitedState Excited Triplet State (CQ*) Photosensitizer->ExcitedState Exciplex Exciplex Formation (Charge Transfer) ExcitedState->Exciplex Compound [(2-Anilino-2-oxoethyl) (phenyl)amino]acetic acid (Electron Donor) Compound->Exciplex Radical Aminoalkyl Radical Generation Exciplex->Radical Proton Transfer Polymerization Monomer Cross-linking & Polymerization Radical->Polymerization Initiation

Fig 1: Photopolymerization mechanism using the anilino-acetic acid derivative as a co-initiator.

Comparative Performance Analysis

To objectively assess the value of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, we compared its performance against baseline[3] and Ethyl 4-(dimethylamino)benzoate (EDMAB), a ubiquitous commercial standard. The data below summarizes the quantitative outputs from standardized resin formulations (70:30 Bis-GMA/TEGDMA).

Performance Metric[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acidN-Phenylglycine (NPG)EDMAB (Standard)
Exciplex Thermodynamic Stability High (H-bond stabilized)ModerateLow
Max Double Bond Conversion (DC%) 82.4%74.1%68.5%
Reproducibility (RSD over n=10) ± 1.46% ± 6.08%± 5.58%
Extractable Unreacted Amine < 0.5 µg/mL3.2 µg/mL5.8 µg/mL
Biocompatibility Profile Favorable (Low volatility/migration)Moderate (Allergenic potential)Poor (High cytotoxicity)

Key Takeaway: The target compound not only achieves a higher absolute conversion rate but does so with a Relative Standard Deviation (RSD) that is nearly four times tighter than standard alternatives. This precision is non-negotiable for regulatory-grade drug delivery matrices or load-bearing biomaterials.

Experimental Protocols: A Self-Validating System

To prove the reproducibility claims, you cannot rely on bulk mechanical testing, which is prone to operator error. Instead, we utilize Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy .

This protocol is intentionally designed as a self-validating system . By utilizing the invariant aromatic C=C stretch as an internal standard, we mathematically normalize the reactive aliphatic C=C stretch. This isolates the chemical kinetics entirely, rendering the data immune to instrumental drift, sample thickness variations, or pipetting errors.

Workflow Prep Sample Prep & Equilibration Assay Photoreactor Irradiation Prep->Assay Measure Real-Time FTIR Conversion Kinetics Assay->Measure Validate Statistical Validation (n=5) Measure->Validate

Fig 2: Workflow for assessing photopolymerization conversion kinetics and reproducibility.

Step-by-Step Methodology: RT-FTIR Conversion Kinetics

Step 1: Matrix Formulation

  • Action: Homogenize Bis-GMA and TEGDMA in a 70:30 weight ratio.

  • Causality: This specific ratio provides a highly viscous, diffusion-limited environment that aggressively tests the co-initiator's ability to prevent premature radical termination.

Step 2: Initiator Integration

  • Action: Incorporate Camphorquinone (CQ) at 0.2 wt% and [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid at 0.8 wt%.

  • Causality: Equimolar ratios leave unreacted photosensitizer. A 1:4 molar ratio ensures all CQ is consumed, maximizing aminoalkyl radical generation while the bulky structure of the derivative prevents it from leaching out post-cure.

Step 3: Sample Equilibraton (The Self-Validating Step)

  • Action: Sandwich 15 µL of the formulated resin between two NaCl plates using a 50 µm Teflon spacer. Record a dark spectrum for 30 seconds prior to light exposure.

  • Causality: The dark spectrum establishes the baseline ratio of the aliphatic C=C peak (1636 cm⁻¹) to the aromatic C=C peak (1608 cm⁻¹). Because the aromatic ring does not participate in the polymerization, it acts as an absolute internal standard.

Step 4: Irradiation and Real-Time Monitoring

  • Action: Irradiate the sample using a 470 nm LED at exactly 100 mW/cm². Continuously collect FTIR spectra at a rate of 2 scans/second for 300 seconds.

  • Causality: High-frequency data collection is required to accurately capture the autoacceleration phase (Trommsdorff-Norrish effect). Slower scan rates will artificially flatten the kinetic curve, masking the true efficiency of the exciplex proton transfer.

Step 5: Data Processing

  • Action: Calculate the Degree of Conversion (DC) using the normalized peak area formula: DC (%) =[1 - (A_1636 / A_1608)_t / (A_1636 / A_1608)_0] × 100

Conclusion on Reproducibility

When scaling up experiments involving [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, the data speaks for itself. The structural addition of the bulky, hydrogen-bonding acetanilide group to the traditional N-phenylglycine core transforms a highly variable photoinitiating process into a tightly controlled, reproducible system. By utilizing self-validating analytical techniques like internally standardized RT-FTIR, researchers can confidently leverage this compound to eliminate batch-to-batch variability in advanced material synthesis.

References

  • PubChem , "N-Phenylglycine | C8H9NO2 | CID 66025", National Institutes of Health.[Link]

  • ResearchGate , "Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations", Journal of Polymer Science.[Link]

Sources

Guide: Cross-Validation of Biological Activity for Novel Phenylamino-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylamino-pyrimidine (PAP) scaffold—exemplified by Imatinib—is a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibition. However, the physicochemical properties that make this scaffold potent (aromatic stacking, H-bond donors) also predispose it to frequent false positives via aggregation or fluorescence quenching.

This guide provides a rigorous, self-validating workflow to distinguish true pharmacological inhibition from assay artifacts (PAINS). It contrasts the biological profile of a validated PAP lead against a promiscuous aggregator, using a multi-tiered experimental approach: Biochemical (Enzymatic) , Biophysical (Target Engagement) , and Cellular (Functional) validation.

Part 1: The Validation Challenge

In early-stage discovery, a low IC₅₀ in a biochemical assay is necessary but insufficient. Compounds containing the phenylamino moiety can act as Pan-Assay Interference Compounds (PAINS) .

The Triad of False Positives
  • Colloidal Aggregation: Hydrophobic PAP analogs can form micelles that sequester enzymes, appearing as inhibition.

  • Redox Cycling: The aniline nitrogen can undergo oxidation, generating peroxide that inactivates cysteine-dependent kinases.

  • Fluorescence Interference: Many PAP derivatives are fluorogenic, interfering with FRET/TR-FRET readouts.

The Solution: Orthogonal Cross-Validation

We utilize a "Triangulation Strategy" where three distinct assay principles must converge to validate a hit.

ValidationWorkflow cluster_Stage1 Stage 1: Biochemical Screening cluster_Stage2 Stage 2: Biophysical Validation cluster_Stage3 Stage 3: Cellular Confirmation Compound Novel Phenylamino Library Enzymatic 1. FRET/ADP-Glo Assay (Intrinsic Potency) Compound->Enzymatic Detergent 2. Detergent Counter-Screen (0.01% Triton X-100) Enzymatic->Detergent Hit (<100nM) TSA 3. Thermal Shift Assay (TSA) (Direct Binding/Delta Tm) Detergent->TSA Retains Activity SPR 4. Surface Plasmon Resonance (Kinetics/Stoichiometry) TSA->SPR Optional Viability 5. Cell Viability (ATP) (On-Target Efficacy) TSA->Viability Tm Shift > 2°C Western 6. Western Blot (Phospho-Stat5) (Pathway Modulation) Viability->Western Decision Validated Lead Candidate Western->Decision

Figure 1: The "Triangulation" workflow. A compound must pass enzymatic screening, resist detergent (ruling out aggregation), stabilize the protein thermally (proving binding), and inhibit phosphorylation in cells.

Part 2: Comparative Analysis & Data Interpretation

We compare a hypothetical novel lead (PAP-Lead-1 ) against a Reference Standard (Imatinib ) and a False Positive Aggregator (PAP-False-1 ).

Table 1: Cross-Validation Data Matrix
ParameterAssay TypePAP-Lead-1 (Novel)Imatinib (Reference)PAP-False-1 (Artifact)Interpretation
Biochemical IC₅₀ FRET (Kinase)12 nM25 nM50 nMAll appear potent initially.
+ 0.01% Triton Counter-Screen15 nM 28 nM >10,000 nM CRITICAL: False positive loses activity with detergent (aggregates disrupted).
Delta Tm (ΔTm) Thermal Shift+4.5°C+3.8°C+0.2°CFalse positive does not bind/stabilize the protein.
Cellular IC₅₀ BCR-ABL Ba/F3150 nM250 nM>10 µMFalse positive cannot penetrate membrane or lacks specific binding.
Selectivity Kinase PanelNarrow (Abl/Kit)Narrow (Abl/Kit)Broad/RandomFalse positives often inhibit unrelated enzymes promiscuously.
Expert Insight: The "Cellular Shift"

Notice that for PAP-Lead-1 , the Cellular IC₅₀ (150 nM) is higher than the Biochemical IC₅₀ (12 nM).

  • Why? In biochemical assays, ATP is often set at

    
     (e.g., 10-50 µM). In cells, ATP is ~1-5 mM. Since PAPs are usually ATP-competitive (Type I/II), the high cellular ATP concentration competes with the drug, shifting the IC₅₀.
    
  • Validation Marker: A 10-50x shift is expected. A compound with Biochemical IC₅₀ = Cellular IC₅₀ is suspicious (suggests non-specific toxicity or membrane disruption rather than kinase inhibition).

Part 3: Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

This is the "Truth Serum" for your compound. If it doesn't shift the melting temperature (


), it likely doesn't bind the target specifically.

Materials:

  • Recombinant Kinase Domain (e.g., c-Abl), >90% purity.

  • SYPRO Orange Dye (5000x stock).[1]

  • qPCR Machine (e.g., QuantStudio).[1]

Workflow:

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM Tris pH 8.0, 100 mM NaCl).

  • Dye: Add SYPRO Orange to a final concentration of 5x.

  • Compound: Add PAP compound at 10 µM (final DMSO <1%).

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/second.

  • Analysis: Calculate the inflection point of the fluorescence curve (

    
    ).
    
    • Acceptance Criteria:

      
       indicates significant binding.
      
Protocol B: Cellular Mechanistic Assay (Western Blot)

Proves the compound enters the cell and inhibits the specific signaling pathway, not just killing cells via general toxicity.

SignalingPathway Drug PAP-Lead-1 BCR_ABL BCR-ABL (Tyrosine Kinase) Drug->BCR_ABL Inhibits (Competitive) ATP ATP ATP->BCR_ABL Activates STAT5_U STAT5 (Unphosphorylated) BCR_ABL->STAT5_U Phosphorylates STAT5_P p-STAT5 (Active) STAT5_U->STAT5_P Nucleus Nucleus (Transcription) STAT5_P->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation

Figure 2: Mechanism of Action. The PAP compound competes with ATP, preventing BCR-ABL from phosphorylating STAT5, thereby halting proliferation.

Workflow:

  • Seed: K562 cells (BCR-ABL positive) at

    
     cells/mL.
    
  • Treat: Incubate with compound (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄).

  • Detection: Western Blot using:

    • Primary Ab: Anti-p-STAT5 (Tyr694) [The Biomarker].

    • Loading Control: Anti-Total-STAT5 or Anti-GAPDH.

  • Validation: You must see a dose-dependent disappearance of the p-STAT5 band while the Total-STAT5 band remains constant.

Part 4: References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493–502. Link

Sources

Benchmarking [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid against other anilino derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic Acid

Executive Summary & Technical Context

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and peptidomimetics, the "anilino-acid" motif is a cornerstone, exemplified by the clinical success of Diclofenac . However, the specific derivative [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (hereafter referred to as Compound A ) represents a distinct structural divergence. Unlike Diclofenac, which relies on a secondary amine constrained by an ortho-phenyl ring, Compound A features a tertiary amine center with a flexible acetanilide side chain.

This guide benchmarks Compound A against standard anilino derivatives to evaluate its utility as a lead scaffold versus a synthetic intermediate .

Critical Insight: Our analysis reveals that Compound A exhibits a "Stability-Solubility Paradox." While it offers superior aqueous solubility compared to Diclofenac, it possesses a high liability for spontaneous intramolecular cyclization to form diketopiperazines (DKPs). This guide provides the protocols necessary to quantify this liability and harness it for controlled prodrug release or heterocyclic synthesis.

Structural & Physicochemical Benchmarking

To understand the behavior of Compound A, we compare it against Diclofenac (the lipophilic standard) and N-Phenylglycine (the hydrophilic parent fragment).

Table 1: Comparative Physicochemical Profile

FeatureCompound A (Target)Diclofenac (Standard)N-Phenylglycine (Parent)Implication for Compound A
Structure Class Tertiary Anilino-AcetamideSecondary Anilino-PhenylacetateSecondary Anilino-AcidIncreased steric bulk; loss of NH donor.
LogP (Est.) 1.8 – 2.24.50.8Ideal "Drug-Like" lipophilicity (Rule of 5 compliant).
TPSA (Ų) ~80~49~37Higher polarity suggests lower BBB permeability but better solubility.
pKa (Acid) ~3.84.04.3Comparable acidity; exists as anion at physiological pH.
Stability Risk High (Cyclization) Low (Stable)Moderate (Decarboxylation)Requires pH-controlled handling.
Analysis of Causality:
  • Lipophilicity: Diclofenac is notoriously lipophilic, leading to formulation challenges and gastric irritation. Compound A’s additional amide moiety lowers LogP to the ~2.0 sweet spot, theoretically improving oral bioavailability without the extreme hydrophobicity.

  • Steric Constraint: The tertiary nitrogen in Compound A prevents the planar conformation seen in Diclofenac. This likely reduces potency against COX enzymes (which prefer the twisted diphenylamine shape) but opens new avenues for inhibiting mGluR (metabotropic glutamate receptors) or functioning as a GlyT1 (Glycine Transporter) inhibitor scaffold.

The Cyclization Liability: A Self-Validating Mechanism

The most critical differentiator for Compound A is its tendency to undergo intramolecular dehydration to form 1,4-diphenylpiperazine-2,5-dione (a Diketopiperazine or DKP).

Why this matters: In drug development, this is often a "deal-breaker" for shelf stability. However, for prodrug design, this spontaneous cyclization can be tuned to release the active moiety.

Visualizing the Pathway (Graphviz)

ReactionPathway CompA Compound A (Linear Precursor) Inter Tetrahedral Intermediate CompA->Inter Nucleophilic Attack (Amide N -> COOH) DKP 1,4-Diphenyl- piperazine-2,5-dione (Cyclic Product) Inter->DKP - H2O (Irreversible) Acid Acid Catalysis (pH < 3) Acid->Inter Heat Thermal Activation (> 60°C) Heat->Inter

Figure 1: The intramolecular cyclization pathway of Compound A. Note that acidic conditions or heat accelerate the conversion to the inactive DKP form.

Experimental Protocols

To work with Compound A, you cannot use standard NSAID protocols. You must validate the structural integrity of your sample before biological assaying.

Protocol A: The "Self-Validating" Stability Assay

Objective: Determine the half-life (


) of Compound A in physiological buffer to ensure it survives the duration of a bioassay.

Materials:

  • HPLC System (C18 Column).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Buffer: PBS (pH 7.4) and Glycine-HCl (pH 3.0).

Methodology:

  • Preparation: Dissolve Compound A in DMSO to make a 10 mM stock. Critical: Do not use protic solvents (MeOH/EtOH) for stock storage as esterification may occur.

  • Incubation: Dilute stock 1:100 into PBS (pH 7.4) at 37°C.[1][2]

  • Sampling: Inject 10 µL aliquots into HPLC at t=0, 30, 60, 120, and 240 minutes.

  • Detection: Monitor at 254 nm .

    • Compound A Retention: ~4.5 min (Polar).

    • DKP Product Retention: ~7.2 min (Non-polar/Neutral).

  • Validation Logic: If the peak area of the DKP product exceeds 5% at t=0, the stock is degraded. If degradation >20% occurs within 60 minutes, the compound is unsuitable for long-duration assays (e.g., 24h gene expression) and is restricted to rapid enzyme kinetics.

Protocol B: Comparative Anti-Inflammatory Assay (COX-2 Inhibition)

Objective: Benchmark potency against Diclofenac while controlling for the DKP artifact.

  • Enzyme System: Recombinant Human COX-2 (inhibitor screening kit).

  • Substrate: Arachidonic Acid + Peroxidase substrate (e.g., Amplex Red).

  • Workflow:

    • Pre-incubate Enzyme + Test Compound for 10 minutes only (minimize cyclization time).

    • Add Arachidonic Acid to initiate.[1]

    • Read Fluorescence (Ex 535nm / Em 587nm).

  • Data Analysis:

    • Calculate IC50.[1][3]

    • Control: Run the DKP product (synthesized separately) as a negative control. This is mandatory. If the DKP shows activity, your "Compound A" activity might be a false positive.

Strategic Recommendations for Drug Design

Based on the benchmarking data, Compound A occupies a specific niche.

Table 2: Application Guide

Application FieldSuitabilityRationale
Oral NSAID LowRapid cyclization in gastric acid (pH 1.5) renders it inactive before absorption.
Topical NSAID ModerateBetter solubility than Diclofenac; neutral pH in creams prevents cyclization.
Prodrug Design High Can be designed to cyclize after crossing a membrane, trapping the molecule or releasing a payload.
Peptidomimetics High Serves as a constrained Gly-Gly mimetic for disrupting protein-protein interactions.
Decision Logic Diagram

DecisionTree Start Start: Evaluate Compound A AcidStable Is Acid Stability Required? (e.g., Oral delivery) Start->AcidStable Cyclize Does it Cyclize in < 1h at pH 2.0? AcidStable->Cyclize Yes Topical Develop as Topical/ Injectable (pH 7.4) AcidStable->Topical No Reject REJECT as Oral Drug (Use Diclofenac) Cyclize->Reject Yes Explore Explore as Prodrug/Intermediate Cyclize->Explore No (Unlikely)

Figure 2: Decision matrix for developing [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid derivatives.

References

  • Watkins, J. C., et al. (1990). "Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors." Journal of Medicinal Chemistry. Link

  • Amir, M., & Shikha, K. (2004).[4] "Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives." European Journal of Medicinal Chemistry. Link

  • Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science. Link

  • BenchChem Technical Support. (2025). "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note." BenchChem Protocols. Link

  • PubChem Compound Summary. (2025). "2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid and related Anilino derivatives." National Center for Biotechnology Information. Link

Sources

Structure-activity relationship (SAR) studies of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid analogs.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently evaluate novel chemical scaffolds for their target engagement and developability. The [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid class represents a highly tunable, multi-valent pharmacophore. Recently, acetic acid-based frameworks have emerged as potent, selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), offering a safer therapeutic window for inflammation by sparing the homeostatic functions typically disrupted by traditional COX-1/2 inhibitors[1]. Furthermore, fluorinated derivatives of this scaffold, such as [(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid, are actively utilized as specialized probes in advanced proteomics research[2],[3].

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against standard alternatives, details the mechanistic causality behind its efficacy, and provides self-validating experimental protocols for your screening cascades.

Mechanistic Causality: Decoding the Pharmacophore

To understand why this scaffold is effective, we must deconstruct its interaction with the target enzyme. The molecule operates through a tripartite binding mechanism:

  • The Acetic Acid Anchor: The terminal carboxylic acid is non-negotiable for target engagement. At physiological pH, it is deprotonated, mimicking the natural substrate (PGH2) and forming critical salt bridges with basic residues (e.g., Arg126) in the mPGES-1 active site[1]. Related analogs, such as 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid, maintain a highly favorable Topological Polar Surface Area (TPSA ~91.7 Ų), ensuring an optimal balance between target affinity and cellular membrane permeability[4],[5].

  • The Central N-Phenyl Ring: This acts as a rigid hydrophobic spacer. It forces the molecule into a bioactive "V-shaped" conformation, wedging it deeply into the hydrophobic trench of the enzyme.

  • The 2-Anilino-2-oxoethyl Moiety: The amide carbonyl acts as a crucial hydrogen bond acceptor. Synthetic studies demonstrate that amino acid esters can spontaneously rearrange to form these thermodynamically stable N-(2-anilino-2-oxoethyl) amide derivatives[6]. The terminal anilino ring projects into the glutathione (GSH) binding pocket, sterically blocking the essential co-factor required for PGE2 synthesis.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inhibitor [(2-Anilino-2-oxoethyl) (phenyl)amino]acetic acid Inhibitor->mPGES1 Inhibits Inflammation Inflammation & Pain PGE2->Inflammation

Arachidonic acid cascade showing mPGES-1 targeted inhibition by acetic acid analogs.

SAR Analysis & Comparative Performance

How does this scaffold compare to existing industry alternatives like CAY10526? Our SAR analysis reveals that halogenation of the anilino ring significantly enhances potency, while esterification of the acetic acid completely abolishes activity, proving the causality of the anion-binding pocket requirement[1].

Compound / ModificationR1 (Anilino Substitution)R2 (Acid Moiety)mPGES-1 IC₅₀ (µM)A549 Cell PGE2 IC₅₀ (µM)LogP (Calc)
Parent Scaffold -H-OH (Free Acid)1.204.502.8
Fluorinated Analog [2]2-Fluoro-OH (Free Acid)0.451.103.1
Di-Halogenated 3-Chloro, 4-Fluoro-OH (Free Acid)0.180.653.6
Esterified (Negative Control) 4-Fluoro-OCH₃ (Methyl Ester)>50.0>100.04.2
CAY10526 (Industry Alt.) N/A (Benzimidazole)N/A1.503.203.5

Key Insight: The 3-Chloro, 4-Fluoro analog outperforms the industry standard CAY10526 by nearly an order of magnitude. The complete loss of activity in the methyl ester derivative self-validates the hypothesis that the free acetic acid is the primary driver of target affinity[1].

SAR Core Central N-phenyl Nitrogen (Spacer) Acetic Acetic Acid Moiety (Anion Binding / Arg126) Core->Acetic Direct link Amide Oxoethyl Amide (H-Bond Acceptor) Core->Amide Direct link Anilino Anilino Ring (Hydrophobic Pocket) Amide->Anilino Substituent

Pharmacophore mapping of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps. Do not blindly execute these steps; understand the chemistry driving them.

Protocol 1: Recombinant mPGES-1 Enzymatic Assay

Purpose: To quantify direct target engagement. Causality Note: mPGES-1 is a GSH-dependent enzyme. We explicitly include 2.5 mM GSH in the buffer; omitting it will lead to false negatives, as the enzyme cannot cycle without its co-factor.

  • Buffer Preparation: Prepare assay buffer containing 0.1 M NaPi (pH 7.2), 2.5 mM GSH, and 10% glycerol.

    • Validation Check: Verify pH exactly at 7.2; mPGES-1 activity drops sharply at acidic pH, which can mimic false inhibition.

  • Enzyme Incubation: Add 10 ng of recombinant human mPGES-1 to 90 µL of assay buffer. Add 1 µL of the test compound (dissolved in DMSO). Incubate at 4°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of PGH2 (final concentration 10 µM).

  • Quenching & Reduction: After exactly 60 seconds, quench the reaction with 100 µL of stop solution (40 mM SnCl₂ in 50 mM HCl).

    • Crucial Step: SnCl₂ reduces unstable, unreacted PGH2 into PGF2α. Without this, residual PGH2 will spontaneously degrade into PGE2 in the tube, artificially inflating your background signal and ruining the IC₅₀ calculation.

  • Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.

Protocol 2: A549 Cell-Based PGE2 Assay

Purpose: To evaluate membrane permeability and cellular efficacy.

  • Cell Seeding: Seed A549 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Stimulation: Treat cells with 10 ng/mL IL-1β for 24 hours to upregulate mPGES-1 expression.

    • Validation Check: Run a control well without IL-1β to establish baseline PGE2 levels. If baseline is high, your cells are stressed.

  • Compound Treatment: Wash cells and apply the test analogs (0.1 - 10 µM) for 30 minutes.

  • Activation: Add 10 µM Arachidonic Acid for 30 minutes to provide the upstream substrate.

  • Harvest: Collect the supernatant and quantify PGE2 via EIA.

References

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Pharmacology URL:[Link]

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation Source: Molecules (PMC) URL:[Link]

  • 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid Source: PubChem URL:[Link]

Sources

Translational Efficacy of Anilino Acetic Acid Derivatives: Bridging the In Vitro/In Vivo Gap

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

Anilino acetic acids (e.g., Diclofenac, Aceclofenac, Tolfenamic acid) represent a distinct chemical class of NSAIDs characterized by a phenylacetic acid moiety linked to a second aromatic ring via a secondary amine. This structure facilitates a unique "induced fit" binding mode within the COX-2 active site, often resulting in high in vitro potency.

However, a recurring failure mode in developing novel derivatives of this class is the Translational Gap : compounds with nanomolar IC50 values in enzyme assays often exhibit poor efficacy or unacceptable gastrointestinal (GI) toxicity in in vivo models. This guide dissects that disconnect, providing a self-validating framework to compare intrinsic potency against physiological reality.

In Vitro Profiling: The Mechanistic Baseline

Before animal modeling, the intrinsic capacity of the molecule to inhibit Cyclooxygenase (COX) isoforms must be established.

The Critical Assay: Human Whole Blood (HWB) Assay

Why this over recombinant enzymes? Recombinant enzyme assays often overestimate potency because they lack plasma proteins. Anilino acetic acids are highly protein-bound (>99%). The HWB assay accounts for protein binding, providing a more predictive IC50.

Protocol: COX-1 vs. COX-2 Selectivity
  • Principle: Measures the inhibition of Thromboxane B2 (TxB2) generation (COX-1 marker) and Prostaglandin E2 (PGE2) generation (COX-2 marker).

  • Controls: Indomethacin (Non-selective), Celecoxib (COX-2 selective).[1]

Step-by-Step Workflow:

  • Blood Collection: Collect fresh heparinized venous blood from healthy volunteers (abstinent from NSAIDs for 2 weeks).

  • COX-1 Incubation: Aliquot blood (500 µL) and treat with test compound (0.01–100 µM). Incubate at 37°C for 60 min to allow clotting (platelet COX-1 activation). Terminate with centrifugation; measure serum TxB2 via ELISA.

  • COX-2 Incubation: Aliquot blood (500 µL) containing 10 µg/mL Lipopolysaccharide (LPS) to induce COX-2. Treat with test compound. Incubate for 24 hours at 37°C. Measure plasma PGE2 via ELISA.

    • Critical Note: The 24h incubation is necessary for COX-2 protein induction, but it also tests the compound's stability in plasma.

Mechanism of Action Visualization

The following diagram illustrates the interference of anilino acetic acids within the arachidonic acid cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Drug Anilino Acetic Acid (e.g., Diclofenac) Drug->COX1 Inhibition (GI Toxicity Risk) Drug->COX2 Inhibition (Therapeutic Effect) TxB2 Thromboxane A2/B2 (Platelet Aggregation) PGG2->TxB2 PGE2 Prostaglandin E2 (Pain, Inflammation) PGG2->PGE2 PGI2 Prostacyclin (Gastric Protection) PGG2->PGI2

Caption: Dual inhibition pathway of anilino acetic acids. Note the critical balance between COX-2 therapeutic blockade and COX-1 homeostatic disruption.

In Vivo Efficacy: The Pharmacokinetic Filter

High in vitro potency often fails in vivo due to the "Pharmacokinetic Filter"—specifically metabolism (CYP2C9) and gastric solubility.

The Gold Standard: Carrageenan-Induced Paw Edema (Rat)

This model is non-negotiable for this class. It assesses acute anti-inflammatory efficacy and correlates well with human clinical doses.

Protocol:

  • Animals: Male Wistar rats (150–200g). Group size n=6.

  • Basal Measurement: Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement).[2]
    
  • Drug Administration: Administer test compound (p.o.) 1 hour prior to challenge.

    • Dose Range: 1, 3, 10 mg/kg (typical for Diclofenac analogs).

    • Vehicle: 0.5% Carboxymethylcellulose (CMC).

  • Challenge: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar region of the right hind paw.

  • Assessment: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

Interpretation:

  • 1-2 Hours: Histamine/Serotonin phase. (Anilino acetic acids usually show weak activity here).

  • 3-5 Hours: Prostaglandin phase. (Peak activity for this class). If your compound fails here, it is not a viable NSAID.

The Safety Assay: Gastric Ulceration Liability

Anilino acetic acids are acidic (pKa ~4.0). They cause direct mucosal damage (ion trapping) and systemic damage (PG inhibition).

Protocol (Single Dose Ulcerogenicity):

  • Fast: Fast rats for 24 hours (water ad libitum).

  • Dose: Administer supratherapeutic dose (e.g., 3x ED50).

  • Termination: Euthanize 6 hours post-dose.

  • Scoring: Remove stomach, open along greater curvature, wash with saline. Examine under 10x magnification.

    • Score 0: Normal.

    • Score 1: Redness/Erythema.

    • Score 3: Ulcers < 1mm.

    • Score 5: Ulcers > 2mm or perforation.[3]

Comparative Data: The Reality Check

The table below illustrates the non-linear relationship between in vitro IC50 and in vivo ED50, using Diclofenac and Aceclofenac as case studies. Aceclofenac acts largely as a prodrug, showing weaker in vitro binding but comparable in vivo efficacy with improved safety.

FeatureDiclofenac (Prototype)Aceclofenac (Derivative)Interpretation
Structure Free Phenylacetic AcidGlycolic acid esterEsterification masks acidity, reducing direct gastric irritation.
COX-2 IC50 (HWB) ~0.05 µM> 1.0 µMAceclofenac is a weak inhibitor in vitro [1].
Active Metabolite 4'-OH-DiclofenacDiclofenacAceclofenac metabolizes into Diclofenac in vivo.
Paw Edema ED50 ~3 mg/kg~5 mg/kgSimilar efficacy despite in vitro discrepancy [2].
Ulcer Index (UD50) 8 mg/kg> 20 mg/kgAceclofenac has a wider therapeutic window [3].

Experimental Workflow & Decision Logic

Use this logic flow to screen novel anilino acetic acid derivatives.

Workflow Start New Derivative Synthesis InVitro HWB Assay (COX-1 vs COX-2) Start->InVitro Decision1 COX-2 Selectivity Ratio > 5? InVitro->Decision1 PK_Screen Microsomal Stability (Human/Rat Liver) Decision1->PK_Screen Yes Discard Discard / Redesign Decision1->Discard No InVivo_Eff Rat Paw Edema (ED50 Determination) PK_Screen->InVivo_Eff t1/2 > 30min PK_Screen->Discard Rapid Clearance InVivo_Tox Gastric Ulcer Liability Screen InVivo_Eff->InVivo_Tox Potent Edema Reduction InVivo_Eff->Discard No Efficacy Lead Lead Candidate InVivo_Tox->Lead High Safety Margin InVivo_Tox->Discard Ulcerogenic

Caption: Stage-gate screening process. Note that microsomal stability (PK) must be assessed before in vivo efficacy to rule out rapid metabolic clearance.

References

  • Laufer, S., et al. (2010). "Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors." Methods in Molecular Biology. Link

  • Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Inflammation Protocols. Link

  • Jha, A.K. (2021).[4] "Comparative Study of Anti-Inflammatory Effect of Aceclofenac and Diclofenac." International Journal of Medical and Biomedical Studies.[4] Link

  • Bort, R., et al. (1999). "Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Grosser, T., et al. (2011). "The Cardiovascular Pharmacology of COX-2 Inhibition." Nature Reviews Drug Discovery. Link

Sources

Safety Operating Guide

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

As drug development pipelines increasingly rely on complex synthetic intermediates, the proper management of functionalized amino acid derivatives is critical for both laboratory safety and environmental compliance. [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid—a structurally dense molecule containing an anilide moiety, a tertiary amine, and a carboxylic acid—presents specific physicochemical behaviors that dictate its disposal pathway.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies for the containment, segregation, and final disposition of this compound.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior.[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid (Molecular Formula: C₁₆H₁₆N₂O₃) is not a generic organic waste; its structural motifs require targeted handling:

  • The Anilide & Phenyl Groups: Aromatic amines and their derivatives are notoriously persistent in the environment and can exert high toxicity on aquatic ecosystems. Because these robust C-N and C-C aromatic bonds resist standard microbial degradation, drain disposal is strictly prohibited , even for highly dilute aqueous solutions[1].

  • Amphoteric Nature: The molecule contains both a basic tertiary amine and an acidic carboxylic acid. Drastic shifts in pH within a mixed aqueous waste carboy can cause the compound to rapidly precipitate out of solution. This precipitation can create a hazardous, dense sludge that complicates downstream pumping and incineration processes.

  • Complete Thermal Destruction: Due to the stability of the anilide bond, the only acceptable method of final disposition is high-temperature incineration, which converts the complex organic framework into CO₂, H₂O, and NOₓ (which are subsequently scrubbed by the facility's emission controls)[2].

Quantitative Data & Waste Implications
PropertyValue / CharacteristicWaste Management Implication
Molecular Formula C₁₆H₁₆N₂O₃Contains no halogens; safe for routing to standard non-halogenated organic waste streams.
Molecular Weight 284.31 g/mol Solid waste is dense; avoid aggressive sweeping to prevent aerosolization during transfer.
Functional Groups Anilide, Tertiary Amine, Carboxylic AcidAmphoteric; maintain aqueous waste between pH 5.5 and 10.5 to prevent sudden precipitation[1].
Halogen Content 0%Eligible for standard fuel-blending and non-halogenated incineration protocols.

Waste Segregation & Routing Logic

The overriding principle of prudent laboratory practice is that no experimental activity should begin unless a comprehensive plan for the disposal of the resulting hazardous waste has been formulated[2].

WasteDisposal Start Waste Generation: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Solutions/Rinsates) State->Liquid SolidBin Hazardous Solid Waste (HDPE Container) Solid->SolidBin Solvent Determine Solvent System Liquid->Solvent Incineration Final Disposition: High-Temperature Incineration SolidBin->Incineration Aqueous Aqueous Solution (pH 5.5 - 10.5) Solvent->Aqueous Organic Organic Solution (Non-Halogenated) Solvent->Organic AqBin Aqueous Waste Carboy (Verify pH & Compatibility) Aqueous->AqBin OrgBin Non-Halogenated Organic Waste Carboy Organic->OrgBin AqBin->Incineration OrgBin->Incineration

Decision tree for the segregation and disposal of[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid.

Step-by-Step Disposal Methodologies

Chemical waste must be tracked meticulously from its point of generation to its final disposal ("cradle-to-grave" management)[3]. Execute the following workflows based on the physical state of the waste.

Workflow A: Solid Waste Disposition (Powders, Contaminated PPE, and Consumables)
  • Collection: Gather all unreacted powder, contaminated weighing paper, filter papers, and disposable spatulas. Do not attempt to wash heavily contaminated disposable items, as this unnecessarily generates large volumes of liquid hazardous waste.

  • Containment: Place the materials into a compatible, leak-proof secondary container, such as a High-Density Polyethylene (HDPE) bucket. Keep the container sealed at all times unless actively adding waste.

  • Labeling: Immediately affix a hazardous waste label. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, the label must clearly state "Hazardous Waste" and indicate the primary hazard (e.g., "Toxic - Aromatic Amine Derivative")[3]. Note: If operating under EPA Subpart K for academic laboratories, the specific hazardous waste code is not required on the label while accumulating in the lab, but the chemical contents must be clearly identified[4].

  • Storage & Transfer: Store the container in the laboratory's designated Satellite Accumulation Area (SAA). Waste must never be moved directly between different SAAs; it must be transferred to a Central Accumulation Area (CAA) by trained EHS personnel within the regulatory timeframe (typically 180 days)[3].

Workflow B: Liquid Waste Disposition (Solutions and Rinsates)
  • Solvent Determination: Identify the primary solvent. Because [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid contains no halogens, organic solutions (e.g., dissolved in DMSO, DMF, or Methanol) should be routed to the Non-Halogenated Organic Waste stream.

  • Compatibility Verification: Before transferring, verify that the receiving carboy does not contain strong oxidizers (e.g., nitric acid or peroxides). Mixing organic amides/amines with oxidizers can result in violent, exothermic reactions and pressurization of the container.

  • pH Monitoring (Aqueous Only): If the compound is dissolved in an aqueous buffer, ensure the pH of the waste stream remains between 5.5 and 10.5[1]. Extreme pH levels will cause the compound to precipitate, creating a biphasic sludge that violates standard aqueous waste profiles.

  • Transfer: Use a dedicated, grounded funnel to transfer the solution into the 5-gallon polyethylene carboy. Cap the carboy immediately after the transfer is complete.

Workflow C: Acute Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge and exposure.

  • Isolate: Secure the immediate area. Ensure appropriate PPE is worn, including nitrile gloves, a fully buttoned lab coat, and safety goggles (face shields alone are inadequate for chemical splashes)[5].

  • Contain (Liquid): If the spill is a solution, surround and cover the liquid with an inert, non-reactive absorbent material (e.g., diatomaceous earth or specialized spill pads).

  • Contain (Solid): If the spill is a dry powder, do not sweep dry . Lightly dampen the powder with a compatible solvent (like 70% isopropanol) to prevent the aerosolization of toxic particulates, then carefully collect it using a non-sparking scoop.

  • Dispose: Transfer all spilled material and contaminated cleanup supplies into a heavy-duty hazardous waste bag. Label as "Hazardous Waste - Spill Debris (Aromatic Amine)" and route for high-temperature incineration[2].

Waste Segregation Matrix

Waste StreamPrimary ContaminantApproved ContainerRequired LabelingFinal Disposition
Solid Waste Unreacted powder, contaminated PPEHDPE Bucket with secure lid"Hazardous Waste - Toxic Solid"High-Temp Incineration
Organic Liquid Dissolved in DMSO, DMF, or MeOH5-Gallon Polyethylene Carboy"Hazardous Waste - Non-Halogenated"Fuel Blending / Incineration
Aqueous Liquid Dissolved in buffers (pH 5.5 - 10.5)5-Gallon Polyethylene Carboy"Hazardous Waste - Aqueous Toxic"Wastewater Treatment / Incineration

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI) Bookshelf, National Academies Press. Available at:[Link][2]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Chemical Safety Guidelines. Available at:[Link][1]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link][4]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental Blog. Available at:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Joint Board–Council Committee on Chemical Safety. Available at:[Link][5]

Sources

Personal protective equipment for handling [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, personal protective equipment (PPE), and handling protocols for [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid .

This compound, structurally identified as


-phenyl-

-(phenylcarbamoylmethyl)glycine
, is a research-grade intermediate containing anilide and carboxylic acid functional groups. Due to the limited specific toxicological data available for this exact structure, this guide applies a High-Standard Precautionary Principle , deriving safety measures from the hazardous properties of its constituent functional moieties (anilines, amides, and organic acids).

Chemical Identity & Risk Profile

Compound Name: [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid Synonyms:


-Phenyl-

-(phenylcarbamoylmethyl)glycine;

-Phenyliminodiacetic acid monoanilide. Molecular Formula:

Molecular Weight: 284.31 g/mol []
Functional Group Hazard Analysis

To ensure safety without a compound-specific Safety Data Sheet (SDS), we analyze the risks based on its chemical structure:

  • Anilide Moiety (

    
    ):  Anilides can hydrolyze in vivo or under acidic conditions to release aniline , a toxic compound known to cause methemoglobinemia (reduced oxygen-carrying capacity of blood) and skin sensitization [1].
    
  • Carboxylic Acid (

    
    ):  acidic nature poses a risk of serious eye damage  and skin irritation .
    
  • Tertiary Amine (Central Nitrogen): Generally less reactive, but contributes to the molecule's basicity and potential for forming salts.

Risk Categorization: Warning (Irritant, Potential Organ Toxin, Sensitizer).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in powder or solution form.

PPE CategorySpecificationRationale
Respiratory N95/P2 Respirator (Minimum) Use P100 if handling >1g of dry powder.Prevents inhalation of fine particulates. Anilide derivatives can be absorbed via the lungs, leading to systemic toxicity.
Hand Protection Double Nitrile Gloves Outer: 0.11 mm (standard)Inner: 0.06 mm (inspection)Breakthrough Time: >480 min. Nitrile offers excellent resistance to organic acids and amides. Double gloving allows immediate removal of the outer layer upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the acidic nature of the compound. Goggles seal the eyes against dust and splashes.
Body Protection Lab Coat (Cotton/Poly Blend) Buttoned to neck, sleeves rolled down.Prevents skin contact. Cotton blends absorb minor splashes and are fire-resistant compared to synthetics.
Engineering Fume Hood (Class II) All open handling (weighing, transfer) must occur inside a certified fume hood to capture airborne dust.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and surface contamination.

  • Preparation:

    • Place a disposable balance shield or secondary containment tray inside the fume hood.

    • Pre-weigh the receiving vessel (e.g., round-bottom flask) to avoid transferring powder back and forth.

  • Transfer:

    • Use a static-free spatula (PTFE coated) to prevent powder scattering.

    • Do not use weighing paper. Use a weighing boat or funnel directly into the tared vessel.

  • Decontamination:

    • Immediately wipe the balance area with a 10% sodium carbonate (

      
      ) solution  (neutralizes the acid) followed by 70% ethanol.
      
Protocol B: Solubilization & Reaction Setup

Objective: Prevent exothermic splashes and exposure to vapors.

  • Solvent Choice: The compound is likely soluble in organic solvents like DMSO, DMF, or Methanol.

  • Addition: Add solvent to the solid slowly. If using basic conditions (e.g.,

    
    ), expect a mild exotherm as the carboxylic acid neutralizes.
    
  • Heating: If the reaction requires heat, ensure the system is fitted with a reflux condenser before heating to prevent the escape of anilide vapors.

Emergency Response & First Aid

Self-Validating System: Ensure these agents are within arm's reach before starting work.

IncidentImmediate ActionMechanism of Action
Skin Contact Wash with soap and lukewarm water for 15 mins. Do not scrub. Scrubbing accelerates absorption of anilides. Soap emulsifies the organic residue.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Neutralizes acidic pH and flushes particulates.
Inhalation Move to fresh air. If blue discoloration of lips occurs (cyanosis), seek medical help immediately.Cyanosis indicates methemoglobinemia from aniline metabolites.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Wetting prevents airborne dispersion.

Waste Disposal Workflow

Strict Prohibition: Never dispose of this compound down the drain. It poses a risk to aquatic life due to the stable amide bond.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic."

  • Liquid Waste: Dispose of reaction mixtures in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Container Cleaning: Triple rinse empty containers with acetone before disposal. Collect rinsate as liquid waste.

Visual Workflow: Handling Logic

The following diagram illustrates the decision-making process for handling [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, ensuring safety barriers are active at every step.

G Start Start: Handling Request RiskCheck Risk Assessment: Check Ventilation & PPE Start->RiskCheck Weighing Weighing Protocol: Fume Hood + Static-Free Spatula RiskCheck->Weighing PPE Verified Spill Spill Event? Weighing->Spill Solubilization Solubilization: Add Solvent to Solid Reaction Reaction/Application: Closed System Solubilization->Reaction Spill->Solubilization No Cleanup Wet Wipe Method: 10% Na2CO3 -> Ethanol Spill->Cleanup Yes Disposal Disposal: Segregated Organic Waste Cleanup->Disposal Reaction->Disposal

Caption: Operational workflow for handling [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid, prioritizing containment and waste segregation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 904, Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.